YM-201636
描述
属性
IUPAC Name |
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIBGNBHHGLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433303 | |
| Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371942-69-7 | |
| Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
YM-201636: A Deep Dive into its Mechanism of Action in Endosomal Trafficking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of YM-201636, a potent and selective inhibitor of PIKfyve kinase. By disrupting the delicate balance of phosphoinositide signaling, this compound profoundly impacts endosomal trafficking and related cellular processes, making it a critical tool for research and a potential starting point for therapeutic development.
Core Mechanism: Inhibition of PIKfyve and PtdIns(3,5)P₂ Synthesis
This compound exerts its effects by specifically targeting PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][2][3] This phosphoinositide is a key regulator of endosome and lysosome homeostasis. The inhibition of PIKfyve by this compound leads to a rapid decrease in cellular PtdIns(3,5)P₂ levels, triggering a cascade of events that disrupt endosomal trafficking and function.[1][4]
The primary consequence of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles derived from late endosomes and lysosomes.[1][2][5] This dramatic morphological change is a hallmark of this compound treatment and is attributed to a block in membrane fission and recycling processes that are dependent on PtdIns(3,5)P₂.
Quantitative Impact of this compound
The potency and selectivity of this compound have been characterized in various studies. The following tables summarize key quantitative data regarding its activity and effects.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (PIKfyve) | 33 nM | In vitro kinase assay | [1][4] |
| IC₅₀ (p110α) | 3 µM | In vitro kinase assay | [1][4] |
| IC₅₀ (Fab1 - yeast orthologue) | >5 µM | In vitro kinase assay | [1][4] |
| PtdIns(3,5)P₂ Reduction | ~80% | NIH3T3 cells (800 nM) | [4] |
| Retroviral Budding Inhibition | ~80% | Cells (800 nM) | [4] |
| Cellular Effect | Concentration | Time | Observations | Reference |
| Vacuole Formation | 800 nM | 2 hours | Swollen vesicles derived from endosomal material observed. | [1] |
| CI-MPR Trafficking Defect | 800 nM | 2 hours | Accumulation of Cation-Independent Mannose-6-Phosphate Receptor in endosomal compartments. | [1][6] |
| Neuronal Cell Death | 1 µM | 24 hours | Apoptosis-independent cell death in primary hippocampal neurons. | [7] |
| Delayed Wound Healing | Not specified | Not specified | Delayed by 40% in cultured cells. | [8] |
Disruption of Key Endosomal Trafficking Pathways
The depletion of PtdIns(3,5)P₂ by this compound has far-reaching consequences for multiple endosomal trafficking pathways:
-
Endosome Maturation and Sorting: this compound blocks the maturation of early endosomes to late endosomes.[9][10] This is evidenced by the increased co-localization of endocytosed cargo with the early endosome marker EEA1 and decreased co-localization with the late endosome marker LAMP1.[9][10] This disruption leads to the incorrect sorting of cargo, such as the accumulation of epidermal growth factor receptors (EGFR) on the limiting membrane of the swollen vesicles.[1]
-
Endosome to TGN Trafficking: The recycling of proteins from the endosomes to the trans-Golgi network (TGN) is impaired. This is demonstrated by the altered distribution of proteins like the cation-independent mannose-6-phosphate receptor (CI-M6PR) and TGN-46, which accumulate in dispersed puncta instead of their normal perinuclear localization.[6]
-
Autophagy: this compound dysregulates autophagy.[2][11] It leads to an increase in the levels of the autophagosomal marker LC3-II, which is potentiated by the inhibition of lysosomal proteases.[2][11] This suggests a block in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes or the degradation of autolysosomal content. The resulting vacuoles often contain intravacuolar membranes and inclusions reminiscent of autolysosomes.[2][11]
-
Lysosome Homeostasis: The inhibition of PIKfyve leads to a significant decrease in the number of electron-dense lysosomes.[3] This indicates a failure in lysosome maturation and function. Furthermore, this compound can induce lysosomal enlargement through a reversible inhibition of lysosome fission.[12]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of PIKfyve in endosomal trafficking and how its inhibition by this compound disrupts these processes.
Experimental Protocols
The investigation of this compound's mechanism of action relies on a variety of cell biology and biochemical techniques. Below are generalized protocols for key experiments.
Immunofluorescence Staining for Endosomal Markers
This protocol is used to visualize the effect of this compound on the morphology and localization of endosomal compartments.
-
Cell Culture and Treatment: Plate cells (e.g., NIH3T3, HeLa, or primary neurons) on glass coverslips. Treat cells with the desired concentration of this compound (e.g., 800 nM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) overnight at 4°C.
-
Secondary Antibody and Imaging: Wash cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Mount coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Microscopy: Visualize the cells using a confocal or fluorescence microscope. Analyze the images for changes in the size, number, and co-localization of the stained organelles.
References
- 1. embopress.org [embopress.org]
- 2. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes | eLife [elifesciences.org]
- 9. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses | PLOS One [journals.plos.org]
- 10. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]
- 12. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
What is the primary target of YM-201636?
An in-depth analysis of YM-201636, a potent and selective small-molecule inhibitor, reveals its primary molecular target to be the lipid kinase PIKfyve. This enzyme is critical in the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid involved in regulating endomembrane trafficking.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, its target, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers and professionals in drug development.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity for PIKfyve.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Notes |
| PIKfyve (mammalian) | 33 nM | Primary Target [1][2][3][4] |
| p110α (Class IA PI3K) | 3 µM | Approximately 100-fold less potent than against PIKfyve.[1][2] |
| Fab1 (yeast orthologue of PIKfyve) | >5 µM | Insensitive to this compound, a key finding for target validation experiments.[1][3] |
| Type Iα PtdInsP Kinase | >2 µM | [3][4] |
| Type IIγ PtdInsP Kinase | Not inhibited at 10 µM | [3][4] |
Table 2: Cellular and Functional Activity of this compound
| Cellular Effect | Effective Concentration / IC50 | Cell Type / System | Notes |
| PtdIns(3,5)P2 Production | 80% inhibition at 800 nM | NIH3T3 cells | Demonstrates in-cell target engagement.[1][2] |
| Endosomal Vesiculation (Phenotype) | A50 of ~400 nM | NIH3T3 cells | A characteristic cellular phenotype of PIKfyve inhibition.[1] |
| Insulin-activated 2-deoxyglucose uptake | IC50 of 54 nM | 3T3L1 adipocytes | [2][3] |
| Retroviral Budding | 80% reduction at 800 nM | Moloney leukemia virus-expressing cells | Highlights a functional consequence of PIKfyve inhibition.[2][5] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the catalytic activity of PIKfyve. PIKfyve is a phosphoinositide kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) on the 5' position of the inositol ring to generate PtdIns(3,5)P2.[6] This lipid is crucial for the regulation of endosomal and lysosomal homeostasis.
Inhibition of PIKfyve by this compound leads to a rapid depletion of cellular PtdIns(3,5)P2 levels.[1] This disruption has several downstream consequences, including:
-
Defective Endosomal Sorting: Inhibition of the PIKfyve pathway leads to the accumulation of enlarged late endosomal compartments.[1][7]
-
Impaired Autophagy: this compound treatment can increase the levels of the autophagosomal marker LC3-II, suggesting alterations in the autophagic process.[8][9]
-
Blockade of Retroviral Egress: The budding of certain retroviruses, which relies on the endosomal sorting machinery, is significantly impaired.[1][2]
-
Neuronal Effects: In neurons, PIKfyve inhibition can lead to vacuolation of endolysosomal membranes and apoptosis-independent cell death.[8]
Experimental Protocols
The identification and validation of PIKfyve as the primary target of this compound involved several key experiments.
In Vitro Lipid Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PIKfyve.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PIKfyve and other lipid kinases.
-
Methodology:
-
Purified recombinant PIKfyve enzyme is incubated with its lipid substrate, phosphatidylinositol 3-phosphate (PtdIns3P).
-
The reaction is initiated by the addition of [γ-³²P]ATP and a magnesium chloride (MgCl₂) buffer.
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The reaction is allowed to proceed for a set time at 37°C and then stopped.
-
Lipids are extracted and separated using thin-layer chromatography (TLC).
-
The production of radiolabeled PtdIns(3,5)P2 is quantified by autoradiography and scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
Target Validation via siRNA Knockdown
This experiment confirms that the cellular phenotype observed with this compound treatment is specifically due to the inhibition of PIKfyve.
-
Objective: To compare the cellular phenotype of this compound treatment with that of genetic knockdown of PIKfyve.
-
Methodology:
-
Cultured cells (e.g., NIH3T3) are transfected with short interfering RNA (siRNA) specifically targeting PIKfyve mRNA. A non-targeting control siRNA is used in a parallel culture.
-
Cells are incubated for a period (e.g., 48-72 hours) to allow for the depletion of the PIKfyve protein.
-
A separate set of cells is treated with this compound (e.g., 800 nM).
-
All cell groups are observed using phase-contrast microscopy.
-
The phenotype, specifically the formation of large cytoplasmic vacuoles or vesicles, is compared between the PIKfyve siRNA-treated cells and the this compound-treated cells. A similar phenotype strongly indicates that PIKfyve is the relevant target of the compound.[1][7]
-
Rescue Experiment with Yeast Orthologue (Fab1)
This experiment provides further evidence for the specificity of this compound for mammalian PIKfyve.
-
Objective: To demonstrate that the effects of this compound can be rescued by expressing a drug-insensitive orthologue of PIKfyve.
-
Methodology:
-
As established in in vitro assays, the yeast orthologue of PIKfyve, Fab1, is insensitive to this compound.[1]
-
Mammalian cells (e.g., NIH3T3) are transfected with a plasmid to express GFP-tagged Fab1. Control cells are transfected with a GFP-only plasmid.
-
Both sets of transfected cells are then treated with a high concentration of this compound (e.g., 800 nM for 2 hours).
-
The formation of the characteristic swollen vesicle phenotype is quantified in both cell populations.
-
A significant reduction in the number and size of vesicles in the Fab1-expressing cells compared to the control cells indicates that Fab1 can functionally compensate for the inhibited mammalian PIKfyve, confirming the target's specificity.[1][7]
-
References
- 1. embopress.org [embopress.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
YM-201636: A Selective PIKfyve Inhibitor for Probing Endosomal and Autophagic Pathways
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a critical enzyme in the phosphoinositide signaling pathway. PIKfyve, a dual-specificity lipid and protein kinase, primarily catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns(3)P). This lesser-known phosphoinositide plays a crucial role in regulating the dynamic processes of endosomal trafficking, lysosomal homeostasis, and autophagy. By specifically targeting PIKfyve, this compound serves as an invaluable chemical tool to dissect the intricate cellular functions governed by PtdIns(3,5)P2, offering insights into fundamental cell biology and potential therapeutic avenues for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the cellular pathways it modulates.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of PIKfyve's kinase activity. By binding to the ATP-binding pocket of PIKfyve, this compound prevents the phosphorylation of PtdIns(3)P to PtdIns(3,5)P2. This acute depletion of PtdIns(3,5)P2 disrupts the delicate balance of phosphoinositides within the endolysosomal system, leading to a cascade of cellular consequences.
The primary and most striking phenotype observed upon this compound treatment is the formation of large, swollen cytoplasmic vacuoles. These vacuoles are derived from late endosomes and lysosomes and are a direct consequence of impaired membrane fission and trafficking events that are dependent on PtdIns(3,5)P2. Specifically, the inhibition of PIKfyve disrupts:
-
Endosomal Sorting and Trafficking: this compound impairs the proper sorting of cargo within the endosomal system, leading to the accumulation of receptors and other molecules in the swollen endosomes. This disrupts the normal recycling and degradative pathways.
-
Lysosomal Homeostasis: The maintenance of lysosomal size, morphology, and function is critically dependent on PtdIns(3,5)P2. Inhibition of its synthesis by this compound leads to enlarged lysosomes with impaired function.
-
Autophagy: this compound has been shown to dysregulate autophagy. While it can induce the accumulation of the autophagosomal marker LC3-II, this is often due to a blockage in the fusion of autophagosomes with lysosomes, leading to an accumulation of immature autophagosomes and a failure of autophagic clearance.
Data Presentation
In Vitro Kinase and Cellular Activity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| PIKfyve | Cell-free kinase assay | 33 | Potent and primary target. |
| p110α (PI3Kα) | Cell-free kinase assay | 3,300 | Approximately 100-fold less potent than against PIKfyve. |
| Fab1 (yeast PIKfyve) | Cell-free kinase assay | >5,000 | Insensitive, highlighting species-specific differences. |
| Insulin-stimulated glucose uptake | Cellular assay (3T3L1 adipocytes) | 54 | Demonstrates potent effects on cellular glucose metabolism. |
Experimental Protocols
In Vitro PIKfyve Kinase Assay
This protocol describes the measurement of PIKfyve kinase activity in vitro, suitable for determining the IC50 of inhibitors like this compound.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P substrate
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo assay)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeled assay
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, PI(3)P substrate, and recombinant PIKfyve enzyme.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction:
-
Add the desired concentration of this compound or vehicle (DMSO) to the kinase reaction mix.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection (ADP-Glo™ Method):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP produced and thus the kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Analysis of Cellular Phosphoinositide Levels by Metabolic Labeling and HPLC
This protocol allows for the direct measurement of changes in cellular PtdIns(3,5)P2 levels upon treatment with this compound.
Materials:
-
Cells of interest (e.g., HEK293, HeLa)
-
Phosphate-free DMEM
-
[³²P]orthophosphate
-
This compound
-
Lipid extraction reagents (Chloroform, Methanol, HCl)
-
Deacylation reagent (Methylamine in Methanol/Water/Butanol)
-
HPLC system with a strong anion exchange (SAX) column
-
Scintillation counter
Procedure:
-
Metabolic Labeling:
-
Plate cells and allow them to adhere.
-
Wash cells with phosphate-free DMEM.
-
Incubate cells in phosphate-free DMEM containing [³²P]orthophosphate for 2-4 hours to label the intracellular ATP pool.
-
-
Inhibitor Treatment: Add this compound or vehicle (DMSO) to the labeling medium and incubate for the desired time (e.g., 30-60 minutes).
-
Lipid Extraction:
-
Aspirate the labeling medium and stop the reaction by adding ice-cold 0.5 M HCl.
-
Scrape the cells and transfer to a glass tube.
-
Perform a two-phase lipid extraction by adding chloroform and methanol.
-
Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
-
Deacylation:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in the deacylation reagent.
-
Incubate at 53°C for 50 minutes to remove the fatty acid chains, leaving the water-soluble glycerophosphoinositol head groups.
-
-
HPLC Analysis:
-
Dry the deacylated sample and resuspend in water.
-
Inject the sample onto an HPLC SAX column.
-
Elute the glycerophosphoinositols using a gradient of ammonium phosphate.
-
Collect fractions and measure the radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis: Identify the PtdIns(3,5)P2 peak based on its elution time (determined using standards) and quantify the radioactivity. Compare the counts in the PtdIns(3,5)P2 peak from this compound-treated cells to vehicle-treated cells to determine the extent of inhibition.
Immunofluorescence Staining for Endosomal and Autophagic Markers
This protocol is for visualizing the effect of this compound on the localization of endosomal and autophagic proteins.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes, anti-LC3 for autophagosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle (DMSO) for the desired time and concentration.
-
Fixation:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking:
-
Wash cells with PBS.
-
Block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash cells with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash cells with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence microscope. Acquire images in the appropriate channels for the fluorophores used.
Western Blotting for LC3-II Accumulation
This protocol is used to quantify the levels of LC3-II, a marker for autophagosomes, in response to this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-LC3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle (DMSO). To assess autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor like bafilomycin A1.
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Use a high-percentage acrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). Normalize the LC3-II signal to the loading control. The ratio of LC3-II to the loading control is used to compare the extent of autophagosome accumulation between different treatment conditions.
Mandatory Visualization
PIKfyve Signaling Pathway and its Inhibition by this compound
Caption: PIKfyve phosphorylates PtdIns(3)P to PtdIns(3,5)P2, regulating key cellular processes.
Experimental Workflow for Assessing this compound's Effect on Autophagy
Caption: Workflow for analyzing this compound's impact on autophagy via Western Blot and IF.
YM-201636: A Technical Guide to a Potent PIKfyve Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and membrane homeostasis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It is intended to serve as a valuable resource for researchers in cell biology, oncology, and virology, as well as for professionals in drug discovery and development. This document details the inhibitory profile of this compound, its effects on cellular signaling pathways, and protocols for key in vitro and cellular assays.
Chemical Structure and Properties
This compound, with the formal name 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide, is a pyridofuropyrimidine derivative.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₁N₇O₃ | [2] |
| Molecular Weight | 467.48 g/mol | [2] |
| CAS Number | 371942-69-7 | [2] |
| Appearance | Crystalline solid | [2] |
| SMILES | C1COCCN1C2=NC3=C(OC4=C3C=CC=N4)C(=N2)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N | [2] |
| InChI Key | YBPIBGNBHHGLEB-UHFFFAOYSA-N | [2] |
| Solubility | DMSO: 12 mg/mL (25.66 mM) | [3] |
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its synthesis falls within the established methodologies for preparing complex heterocyclic compounds, likely involving multi-step reactions to construct the pyridofuropyrimidine core and subsequent functionalization.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of PIKfyve kinase, an enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and can also produce phosphatidylinositol 5-phosphate (PtdIns5P).[1][4] These phosphoinositides are crucial signaling lipids that regulate the fission and fusion of endosomes and lysosomes, thereby controlling endosomal trafficking and cellular homeostasis.[4]
By inhibiting PIKfyve, this compound disrupts these processes, leading to the formation of enlarged endosomes and vacuoles.[5][6] This disruption of endosomal sorting has been shown to interfere with several cellular functions, including retroviral budding and the trafficking of certain receptors.[6][7]
Kinase Inhibitory Profile
The inhibitory activity of this compound against various kinases has been characterized, demonstrating its high selectivity for PIKfyve.
| Target Kinase | IC₅₀ | Reference |
| PIKfyve | 33 nM | [2][3][6] |
| p110α (PI3Kα) | 3.3 µM | [2][3] |
| Fab1 (yeast PIKfyve) | >5 µM | [2][3][6] |
| Type Iα PtdInsP Kinase | >2 µM | [2] |
| Type IIγ PtdInsP Kinase | >10 µM | [2] |
Cellular Effects
This compound exerts a range of effects on different cell types, stemming from its primary mechanism of PIKfyve inhibition.
| Cellular Process | Cell Line(s) | Effect | Concentration | Reference |
| PtdIns(3,5)P₂ Production | NIH3T3 | 80% decrease | 800 nM | [6] |
| PtdIns5P Production | 3T3L1 adipocytes, HEK293, CHO-T | Preferential inhibition over PtdIns(3,5)P₂ | 10-25 nM | [1][4] |
| Endosomal Trafficking | NIH3T3, MDCK | Impaired trafficking, formation of swollen vesicles | 800 nM | [5][6] |
| Retroviral Budding | TEGH fibrosarcoma | 80% reduction in virus release | 800 nM | [5][6] |
| Glucose Uptake | 3T3L1 adipocytes | Inhibition of basal and insulin-activated uptake | IC₅₀ = 54 nM | [8] |
| Autophagy | HepG2, Huh-7 | Induction of autophagy | Not specified | [9] |
| Cell Proliferation | NSCLC cell lines (Calu-1, H1299, HCC827) | Inhibition of proliferation | IC₅₀ = 11.07-74.95 µM (72h) | [9] |
Signaling Pathways
The primary signaling pathway affected by this compound is the PIKfyve-mediated synthesis of PtdIns(3,5)P₂ and PtdIns5P. Inhibition of this pathway has downstream consequences on endosomal sorting and trafficking, which in turn can impact other signaling cascades.
Caption: PIKfyve phosphorylates PtdIns3P to produce PtdIns(3,5)P₂ and PtdIns5P.
The Endosomal Sorting Complexes Required for Transport (ESCRT) machinery is crucial for the formation of multivesicular bodies and the budding of some enveloped viruses.[7] this compound-mediated inhibition of PIKfyve disrupts the normal function of the ESCRT pathway, leading to impaired retroviral release.[6][7]
Caption: this compound inhibits PIKfyve, disrupting endosomal maturation and ESCRT function.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published literature.
In Vitro PIKfyve Kinase Assay
This protocol is adapted from methodologies used to determine the IC₅₀ of this compound against PIKfyve.[10]
Caption: Workflow for determining PIKfyve kinase activity in vitro.
Materials:
-
Cell lysate containing PIKfyve
-
Anti-PIKfyve antibody
-
Protein A/G-Sepharose beads
-
This compound
-
Phosphatidylinositol (PtdIns)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Lipid extraction reagents (e.g., chloroform, methanol, HCl)
-
TLC plates and developing solvent
Procedure:
-
Immunoprecipitation: Incubate cell lysates with anti-PIKfyve antibody overnight at 4°C. Add Protein A/G-Sepharose beads and incubate for an additional 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer and then with kinase assay buffer.
-
Pre-incubation with Inhibitor: Resuspend the beads in kinase assay buffer containing various concentrations of this compound or vehicle (DMSO) and pre-incubate for 15 minutes at 37°C.
-
Substrate Addition: Add sonicated PtdIns to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding [γ-³²P]ATP. Incubate for 15-30 minutes at 37°C.
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop using an appropriate solvent system to separate the different phosphoinositides.
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. Quantify the intensity of the bands corresponding to the product to determine the level of kinase activity and calculate the IC₅₀ value for this compound.[10]
Retroviral Budding Assay
This protocol is based on the methodology used to assess the effect of this compound on retrovirus release.[5][6]
Materials:
-
TEGH human fibrosarcoma cells producing ecotropic retrovirus
-
Cell culture medium and supplements
-
This compound
-
Reverse transcriptase activity assay kit
Procedure:
-
Cell Seeding: Plate TEGH cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with 800 nM this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Virus Quantification: Quantify the amount of virus released into the supernatant using a reverse transcriptase activity assay.
-
Data Analysis: Compare the reverse transcriptase activity in the supernatant of this compound-treated cells to that of vehicle-treated cells to determine the percentage of inhibition of viral budding.[5]
Conclusion
This compound is a valuable research tool for elucidating the roles of PIKfyve and its downstream signaling pathways in various cellular processes. Its high potency and selectivity make it a powerful agent for studying endosomal trafficking, autophagy, and viral replication. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted functions of PIKfyve and the potential therapeutic applications of its inhibitors.
References
- 1. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. embopress.org [embopress.org]
- 6. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PIKFYVE kinase interferes ESCRT pathway to suppress RNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of YM-201636 on PtdIns(3,5)P2 Synthesis
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-201636 is a potent and selective small-molecule inhibitor of the lipid kinase PIKfyve, the primary enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). By specifically targeting PIKfyve, this compound serves as a critical tool for elucidating the complex roles of these low-abundance phosphoinositides in cellular processes, particularly endosomal trafficking and membrane homeostasis. Inhibition of PIKfyve by this compound leads to a rapid depletion of PtdIns(3,5)P2, resulting in profound cellular effects, including the formation of large cytoplasmic vacuoles and disruption of endomembrane transport. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in research settings.
Mechanism of Action and Signaling Pathway
The primary enzymatic activity of PIKfyve is the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) at the D-5 position of the inositol ring, which produces PtdIns(3,5)P2.[1] PIKfyve is also responsible for the synthesis of PtdIns5P.[2][3] this compound is a pyridofuropyrimidine compound that potently inhibits the catalytic activity of mammalian PIKfyve.[1][4] This inhibition blocks the synthesis of both PtdIns(3,5)P2 and PtdIns5P, leading to the disruption of downstream signaling and trafficking pathways that are dependent on these lipids.[2][5]
The acute cellular response to PIKfyve inhibition by this compound is characterized by the accumulation of an enlarged late endosomal compartment and the formation of prominent cytoplasmic vacuoles.[5][6] This phenotype is a direct consequence of impaired endosome fission and maturation, processes critically regulated by PtdIns(3,5)P2.[1]
Quantitative Data on this compound Inhibition
The efficacy and selectivity of this compound have been quantified in both in vitro enzymatic assays and in vivo cellular models. The data consistently demonstrate high potency for PIKfyve with significant selectivity over other related kinases.
Table 1: In Vitro Inhibitory Activity of this compound [1][4][7]
| Target Kinase | Organism | IC50 (nM) | Selectivity vs. PIKfyve |
|---|---|---|---|
| PIKfyve | Mammalian | 33 | - |
| p110α (PI3K) | Mammalian | 3,300 | ~100-fold |
| Type Iα PtdInsP Kinase | Mouse | >2,000 | >60-fold |
| Type IIγ PtdInsP Kinase | Mammalian | >10,000 | >300-fold |
| Fab1 (PIKfyve Ortholog)| S. cerevisiae | >5,000 | Insensitive |
Table 2: Effect of 800 nM this compound on Phosphoinositide Levels in NIH3T3 Cells [4][8] Data represents total radiolabel incorporation (c.p.m. ± range, n=2) after metabolic labeling with [³²P]Pi.
| Phosphoinositide | Vehicle (Control) | This compound (800 nM) | % of Control |
|---|---|---|---|
| PtdIns(3,5)P2 | 2,219 ± 71 | 465 ± 52 | ~20% |
| PtdIns3P | 7,685 ± 307 | 7,476 ± 484 | ~97% |
| PtdIns4P | 212,147 ± 5,485 | 194,539 ± 16,732 | ~92% |
| PtdIns(3,4)P2 | 1,366 ± 44 | 1,319 ± 143 | ~97% |
| PtdIns(4,5)P2 | 487,335 ± 641 | 393,289 ± 16,190 | ~81% |
Table 3: Dose-Dependent Inhibition of PtdIns(3,5)P2 and PtdIns5P Synthesis by this compound [2][3] Cellular assays performed with 160 nM this compound for 40 minutes.
| Lipid Product | Cell Line | % Reduction from Control |
|---|---|---|
| PtdIns(3,5)P2 | 3T3L1 Adipocytes | 28.7% |
| HEK293 | 46.0% | |
| CHO-T | 35.0% | |
| PtdIns5P | 3T3L1 Adipocytes | 62.7% |
| HEK293 | 71.0% |
| | CHO-T | 62.0% |
Note: At lower concentrations (10-25 nM in vitro, 160 nM in cells), this compound preferentially inhibits PtdIns5P synthesis over PtdIns(3,5)P2 synthesis.[2][3][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.
This protocol is adapted from methods used to determine the IC50 of this compound.[3][9]
-
Enzyme Preparation: Immunoprecipitate PIKfyve from cell lysates (e.g., 3T3L1 adipocytes) using anti-PIKfyve antibodies and protein A-sepharose beads.
-
Bead Washing: Wash beads sequentially with RIPA buffer, high-salt buffer (500 mM LiCl), and finally twice with the kinase assay buffer (50 mM Tris-HCl pH 7.5, 1 mM EGTA, 10 mM MgCl₂).
-
Inhibitor Pre-incubation: Resuspend the beads in assay buffer containing 100 µM PtdIns substrate. Add varying concentrations of this compound (or vehicle control) and pre-incubate for 15 minutes at 37°C.
-
Kinase Reaction: Initiate the reaction by adding the ATP mixture (15 µM cold ATP and 30 µCi [γ-³²P]ATP). The final reaction volume is typically 50 µL.
-
Incubation: Incubate the reaction for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 100 µL of 1M HCl.
-
Lipid Extraction: Extract the lipids by adding 200 µL of chloroform:methanol (1:1). Vortex and centrifuge to separate the phases.
-
Analysis: Spot the lower organic phase onto a silica gel Thin-Layer Chromatography (TLC) plate. Develop the TLC plate using an appropriate solvent system (e.g., chloroform:acetone:methanol:acetic acid:water at 40:15:13:12:8).
-
Detection: Dry the plate and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled lipid products (PtdIns(3,5)P2 and PtdIns5P). Quantify spot intensities using densitometry.
This protocol is used to measure the effect of this compound on phosphoinositide levels in intact cells.[1][4]
-
Cell Culture: Plate cells (e.g., NIH3T3) and grow to near confluency.
-
Phosphate-Free Starvation: Wash cells with phosphate-free DMEM. Incubate in phosphate-free DMEM for 2-4 hours to deplete intracellular phosphate stores.
-
Metabolic Labeling: Replace the medium with phosphate-free DMEM containing [³²P]orthophosphate (e.g., 0.5 mCi/mL) and incubate for 18 hours to allow for equilibration of the radiolabel into the cellular ATP pool.
-
Inhibitor Treatment: Pre-treat the labeled cells with this compound at the desired concentration (e.g., 800 nM) or vehicle (DMSO) for a specified time (e.g., 40-60 minutes).
-
Cell Stimulation (Optional): If studying stimulated synthesis, add a growth factor (e.g., serum or PDGF) for a short period (e.g., 5-10 minutes) before harvesting.
-
Harvesting and Lipid Extraction: Stop the experiment by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA). Scrape the cells, pellet them, and perform a lipid extraction (e.g., using chloroform/methanol).
-
Lipid Deacylation: Dry the lipid extracts and deacylate them using methylamine to generate water-soluble glycerophosphoinositols (GroPIns).
-
HPLC Analysis: Separate the deacylated lipid head groups using a strong anion exchange High-Performance Liquid Chromatography (HPLC) system (e.g., a Partisphere SAX column) with a gradient of ammonium phosphate.
-
Quantification: Collect fractions and measure the radioactivity in each using a scintillation counter to quantify the amount of each phosphoinositide species.
Mandatory Visualizations
Conclusion
This compound is a cornerstone pharmacological tool for investigating the synthesis and function of PtdIns(3,5)P2 and PtdIns5P. Its high potency and selectivity for PIKfyve allow for acute and reversible inhibition, providing distinct advantages over genetic knockdown methods.[1] The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately advancing the understanding of phosphoinositide signaling in health and disease. The compound's dose-dependent differential effect on PtdIns5P versus PtdIns(3,5)P2 synthesis provides a unique opportunity to dissect the specific roles of these two distinct lipid messengers.[2][10]
References
- 1. embopress.org [embopress.org]
- 2. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
The Discovery and Initial Characterization of YM-201636: A Potent and Selective PIKfyve Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial characterization of YM-201636, a pyridofuropyrimidine compound identified as a potent and selective inhibitor of the lipid kinase PIKfyve. This compound specifically blocks the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a crucial signaling lipid involved in the regulation of endomembrane trafficking. This guide provides a comprehensive overview of the in vitro and cellular activities of this compound, detailed experimental protocols for its characterization, and a summary of its effects on cellular processes such as endosomal transport and retroviral budding.
Introduction
Phosphoinositides are key signaling molecules that regulate a multitude of cellular processes. Among them, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) plays a critical role in the regulation of endosomal and lysosomal homeostasis.[1] The synthesis of PtdIns(3,5)P₂ is catalyzed by the lipid kinase PIKfyve, which phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P).[2] The development of small molecule inhibitors targeting PIKfyve has been instrumental in elucidating the cellular functions of PtdIns(3,5)P₂. This compound emerged from a drug discovery program as a highly potent and selective inhibitor of PIKfyve, providing a valuable tool for studying the physiological roles of this lipid kinase.[1][3]
Discovery and In Vitro Characterization
This compound was identified as a pyridofuropyrimidine compound with potent inhibitory activity against mammalian PIKfyve.[1][3] In vitro kinase assays demonstrated that this compound inhibits PIKfyve with a half-maximal inhibitory concentration (IC₅₀) of 33 nM.[1][4]
Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of related lipid kinases. The compound exhibits significant selectivity for PIKfyve over other phosphoinositide kinases, including the class I PI3-kinase p110α and the yeast orthologue of PIKfyve, Fab1.[1][4][5]
Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases
| Kinase Target | IC₅₀ | Reference |
| PIKfyve | 33 nM | [1][4] |
| p110α (Class IA PI3K) | 3.3 µM | [4][5] |
| Fab1 (Yeast orthologue) | >5 µM | [1][4][5] |
| Type IIγ PtdInsP kinase | >10 µM | [5] |
| Type Iα PtdInsP kinase | >2 µM | [5] |
Cellular Characterization
The cellular effects of this compound are consistent with its potent inhibition of PIKfyve and the subsequent depletion of cellular PtdIns(3,5)P₂.
Inhibition of PtdIns(3,5)P₂ Production
Treatment of cells with this compound leads to a significant and rapid decrease in the cellular levels of PtdIns(3,5)P₂. In NIH3T3 cells, treatment with 800 nM this compound for a short period resulted in an 80% reduction in PtdIns(3,5)P₂ levels.[1][4] This effect is specific to PtdIns(3,5)P₂, with minimal impact on other phosphoinositides at effective concentrations.[1]
Induction of Cytoplasmic Vacuolation
A hallmark of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[3][6] Treatment of various cell types, including NIH3T3 cells and primary hippocampal neurons, with this compound induces the rapid appearance of these vacuoles, which are derived from endosomal and lysosomal compartments.[1][6] This morphological change is reversible upon removal of the compound.[1]
Disruption of Endosomal Trafficking
PIKfyve and its product, PtdIns(3,5)P₂, are essential for the proper sorting and trafficking of cargo through the endosomal system. Inhibition of PIKfyve by this compound leads to the accumulation of late endosomal markers and disrupts the trafficking of various molecules, including the epidermal growth factor receptor (EGFR).[1]
Blockade of Retroviral Budding
The endosomal sorting complex required for transport (ESCRT) machinery, which is involved in multivesicular body formation, is also utilized by some viruses for budding from the host cell. By disrupting endosomal function, this compound has been shown to block the budding of retroviruses.[1][2]
Experimental Protocols
In Vitro Lipid Kinase Assay
This protocol describes the measurement of PIKfyve kinase activity in the presence of inhibitors.
-
Immunoprecipitation of PIKfyve:
-
Lyse cells (e.g., 3T3L1 adipocytes) in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with an anti-PIKfyve antibody overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for a further 1-2 hours.
-
Wash the beads extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Add the lipid substrate (e.g., 100 µM PtdIns3P).
-
Add varying concentrations of this compound or vehicle (DMSO).
-
Initiate the reaction by adding ATP mix containing [γ-³²P]ATP (e.g., 50 µM ATP, 5-10 µCi [γ-³²P]ATP).
-
Incubate at 37°C for 15-30 minutes.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the lipids using a chloroform/methanol mixture.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize the radiolabeled lipid products by autoradiography and quantify using a phosphorimager.
-
Cellular Vacuolation Assay
This protocol outlines the procedure for observing this compound-induced vacuole formation in cultured cells.
-
Cell Culture:
-
Plate cells (e.g., NIH3T3 or HeLa cells) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 100 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Microscopy:
-
Observe the cells using phase-contrast or differential interference contrast (DIC) microscopy to visualize the formation of cytoplasmic vacuoles.
-
For more detailed analysis, fix the cells and stain with markers for endosomes (e.g., anti-EEA1) or lysosomes (e.g., anti-LAMP1) followed by fluorescence microscopy.
-
Measurement of Cellular Phosphoinositide Levels
This protocol describes the metabolic labeling and analysis of phosphoinositides in cells treated with this compound.
-
Metabolic Labeling:
-
Incubate cells (e.g., NIH3T3 cells) in phosphate-free media containing [³²P]orthophosphate for several hours to label the cellular ATP pool.
-
-
Compound Treatment and Cell Stimulation:
-
Treat the labeled cells with this compound or vehicle for the desired time.
-
If required, stimulate the cells with an agonist (e.g., serum or a growth factor) to induce phosphoinositide turnover.
-
-
Lipid Extraction and Deacylation:
-
Stop the labeling and lyse the cells.
-
Extract the total lipids.
-
Deacylate the phosphoinositides to generate water-soluble glycerophosphoinositols.
-
-
HPLC Analysis:
-
Separate the different glycerophosphoinositols by high-performance liquid chromatography (HPLC) using an anion-exchange column.
-
Detect the radiolabeled glycerophosphoinositols using an in-line scintillation counter.
-
Quantify the peaks corresponding to the different phosphoinositide species.
-
Signaling Pathways and Experimental Workflows
PIKfyve Signaling Pathway and Inhibition by this compound
References
- 1. embopress.org [embopress.org]
- 2. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
YM-201636: A Potent and Selective PIKfyve Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YM-201636 is a potent and selective small molecule inhibitor of PIKfyve kinase.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on various cellular processes. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate its application in research and drug development.
Chemical and Physical Properties
This compound is a pyridofuropyrimidine compound with a molecular formula of C25H21N7O3 and a molecular weight of 467.48 g/mol .[1] Its Chemical Abstracts Service (CAS) number is 371942-69-7.[1][2][3]
| Property | Value | Reference |
| CAS Number | 371942-69-7 | [1][2][3] |
| Molecular Formula | C25H21N7O3 | [3] |
| Molecular Weight | 467.48 g/mol | [1][2] |
| Formal Name | 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide | [3] |
Mechanism of Action and Biological Activity
This compound functions as a highly potent and selective inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][4]
Kinase Specificity and Potency
This compound exhibits a high degree of selectivity for mammalian PIKfyve, with a reported half-maximal inhibitory concentration (IC50) of 33 nM.[1][2][4] Its inhibitory activity against other kinases is significantly lower, demonstrating approximately 100-fold selectivity over the class IA phosphoinositide 3-kinase (PI3K) p110α (IC50 of 3.3 µM).[1][2][4] Notably, the yeast orthologue of PIKfyve, Fab1, is insensitive to this compound (IC50 > 5 µM).[1][2][4]
| Target Kinase | IC50 | Reference |
| PIKfyve (mammalian) | 33 nM | [1][2][4] |
| p110α (PI3K) | 3.3 µM | [1] |
| Fab1 (yeast PIKfyve) | > 5 µM | [1][2][4] |
Cellular Effects
The inhibition of PIKfyve by this compound leads to a rapid decrease in the cellular levels of PtdIns(3,5)P2.[4] This disruption of phosphoinositide metabolism has profound effects on various cellular processes, including:
-
Endosomal Trafficking: Treatment with this compound disrupts endomembrane transport, leading to the formation of enlarged endosomes.[1][3] This phenotype mimics the effect of depleting PIKfyve using siRNA.[2][3]
-
Retroviral Budding: this compound has been shown to block the budding and release of retroviruses from infected cells, likely by interfering with the endosomal sorting complex required for transport (ESCRT) machinery.[1][3]
-
Insulin Signaling: In adipocytes, this compound inhibits both basal and insulin-activated glucose uptake with an IC50 of 54 nM.[1][3][5] It also completely blocks the insulin-dependent activation of class IA PI3K at a concentration of 0.1 µM.[2][5]
-
Autophagy: this compound has been reported to suppress the growth of liver cancer cells through the induction of autophagy.[2]
Signaling Pathway
The primary mechanism of this compound involves the direct inhibition of PIKfyve, which in turn blocks the synthesis of PtdIns(3,5)P2 from its precursor PtdIns3P. This disruption affects downstream cellular processes that are dependent on PtdIns(3,5)P2 signaling.
Caption: Inhibition of PIKfyve by this compound blocks PtdIns(3,5)P2 production.
Experimental Protocols
In Vitro PIKfyve Kinase Assay
This protocol is a representative method for assessing the in vitro inhibitory activity of this compound against PIKfyve.
Materials:
-
Recombinant PIKfyve enzyme
-
PtdIns3P substrate
-
[γ-32P]ATP
-
Kinase reaction buffer
-
This compound
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PtdIns3P substrate, and recombinant PIKfyve enzyme.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at the optimal temperature and time for PIKfyve activity.
-
Stop the reaction and separate the radiolabeled product (PtdIns(3,5)P2) from the unreacted [γ-32P]ATP using an appropriate method (e.g., thin-layer chromatography).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PtdIns(3,5)P2 Measurement
This protocol outlines a general workflow for measuring the effect of this compound on cellular PtdIns(3,5)P2 levels.
Caption: Workflow for measuring cellular PtdIns(3,5)P2 levels after this compound treatment.
Procedure:
-
Culture cells (e.g., NIH3T3 cells) to the desired confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control for a specified period.
-
Metabolically label the cells with [32P]orthophosphate to incorporate radioactivity into the cellular phosphoinositide pool.
-
After labeling, lyse the cells and extract the total lipids.
-
Separate the different phosphoinositide species using high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactivity in the PtdIns(3,5)P2 peak to determine its cellular level.
-
Compare the PtdIns(3,5)P2 levels in this compound-treated cells to those in control-treated cells.
Conclusion
This compound is a valuable pharmacological tool for studying the biological roles of PIKfyve and its product, PtdIns(3,5)P2. Its high potency and selectivity make it a suitable probe for dissecting the intricate cellular processes regulated by this signaling lipid. The information and protocols provided in this guide are intended to support the effective use of this compound in research and to facilitate further investigations into its therapeutic potential.
References
The Core Mechanism of YM-201636-Induced Vacuolation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanisms by which YM-201636, a potent small-molecule inhibitor, induces cytoplasmic vacuolation. The content herein provides a comprehensive overview of the signaling pathways, experimental evidence, and methodologies crucial for understanding and investigating this cellular phenomenon.
Executive Summary
This compound is a selective inhibitor of PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). Inhibition of PIKfyve by this compound disrupts endosomal and lysosomal homeostasis, leading to the formation of large cytoplasmic vacuoles.[1][2] The primary mechanism involves the impairment of endolysosomal trafficking and an accumulation of intracellular ammonium, resulting in osmotic swelling of these organelles.[3] This guide will dissect the intricate signaling cascade, present key quantitative data, and provide detailed experimental protocols for studying this compound-induced vacuolation.
The Central Role of PIKfyve Inhibition
This compound exerts its effect by directly targeting and inhibiting the enzymatic activity of PIKfyve.[1] This inhibition sets off a cascade of events that culminate in the dramatic formation of cytoplasmic vacuoles.
Disruption of Phosphoinositide Metabolism
PIKfyve is the principal enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate PtdIns(3,5)P₂.[1] this compound binding to PIKfyve blocks this conversion, leading to a significant reduction in cellular levels of PtdIns(3,5)P₂.[1] Notably, this compound also inhibits the production of PtdIns5P, in some cases more potently at lower concentrations than its effect on PtdIns(3,5)P₂.[2] PtdIns(3,5)P₂ is a critical signaling lipid that regulates the fission and maturation of endosomes and lysosomes.[4] Its depletion is a key initiating event in vacuolation.
Impaired Endosomal and Lysosomal Trafficking
The reduction in PtdIns(3,5)P₂ levels has profound consequences for intracellular membrane trafficking. Specifically, PIKfyve inhibition leads to:
-
Blocked Endosome Maturation: The transition from early to late endosomes and the subsequent fusion with lysosomes are impaired.[5]
-
Defective Lysosomal Fission: The budding of vesicles from lysosomes for recycling and reformation is inhibited, leading to the enlargement of these organelles.[4]
-
Disrupted Retrograde Trafficking: The transport of cargo from endosomes back to the trans-Golgi network (TGN) is compromised.[4][6]
This disruption in trafficking causes the accumulation of endolysosomal compartments, which are the precursors to the observed vacuoles.[1][7]
Ammonium Accumulation and Osmotic Swelling
A critical and more recent finding is that PIKfyve inhibition by this compound leads to the accumulation of ammonium ions (NH₄⁺) within the lumen of endosomes and lysosomes.[3] The proposed mechanism is an interference with the normal efflux of NH₄⁺ from these acidic organelles.[3] This accumulation of solutes increases the intra-organellar osmotic pressure, driving an influx of water and causing the dramatic swelling of the endolysosomes, which manifest as large vacuoles.[3] The presence of glutamine or ammonium in the culture medium can enhance this vacuolation effect.[3]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) | Source |
| PIKfyve | 33 | Jefferies et al., 2008[1] |
| p110α (PI3K) | 3000 | Jefferies et al., 2008[1] |
Table 2: Effect of this compound on Cellular Phosphoinositide Levels
| Cell Line | This compound Conc. (nM) | Duration (min) | PtdIns(3,5)P₂ Reduction (%) | PtdIns5P Reduction (%) | Source |
| NIH3T3 | 800 | Not Specified | ~80 | Not Reported | Jefferies et al., 2008[1] |
| 3T3L1 Adipocytes | 160 | 30 | 28-46 | 62-71 | Sbrissa et al., 2008[2] |
Table 3: Cellular Effects of this compound
| Cell Line | This compound Conc. (µM) | Duration (h) | Observed Effect | Source |
| NIH3T3 | 0.8 | 2 | Swelling of endosomal vesicles. | Jefferies et al., 2008[1] |
| Primary Hippocampal Neurons | 1 | 4 | Significant increase in vacuole size and number. | Martin et al., 2013[8] |
| DU145 Prostate Cancer Cells | 1 | 24 | Formation of numerous enlarged vacuoles derived from late endosomes and lysosomes. | Chikanishi et al., 2022[3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Vacuolation
Caption: Mechanism of this compound-induced vacuolation.
Experimental Workflow for Studying Vacuolation
References
- 1. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]
The Role of YM-201636 in Elucidating Lipid Kinase Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YM-201636, a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This compound has emerged as an invaluable tool for dissecting the complex roles of PIKfyve and its downstream signaling pathways in a multitude of cellular processes, including endosomal trafficking, autophagy, and retroviral budding. This document details the mechanism of action of this compound, summarizes its inhibitory activity, provides key experimental protocols for its use, and visualizes its impact on cellular signaling pathways.
Core Mechanism and Selectivity
This compound is a pyridofuropyrimidine compound that exerts its effects by directly inhibiting the catalytic activity of PIKfyve, the primary enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to produce PtdIns(3,5)P₂.[1][2] This inhibition is highly specific, making this compound a preferred tool for studying PIKfyve-dependent processes. The compound demonstrates significantly less potency against other lipid kinases, such as class I phosphoinositide 3-kinases (PI3Ks), as detailed in the quantitative data below.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various lipid kinases, highlighting its selectivity for PIKfyve.
| Kinase Target | IC₅₀ Value | Notes | Reference(s) |
| PIKfyve (mammalian) | 33 nM | Potent and primary target. | [1][2][3][4] |
| p110α (Class IA PI3K) | 3 µM (3000 nM) | Approximately 100-fold less potent than against PIKfyve. | [1][2][3] |
| p110α (alternative value) | 3.3 µM (3300 nM) | [4] | |
| Fab1 (yeast orthologue of PIKfyve) | >5 µM (>5000 nM) | Insensitive to this compound, allowing for rescue experiments. | [1][2][3] |
| Type Iα PtdInsP kinase (mouse) | >2 µM (>2000 nM) | [1][2] | |
| Type IIγ PtdInsP kinase | No inhibition at 10 µM | [1][2] |
Impact on Cellular Processes and Signaling Pathways
Inhibition of PIKfyve by this compound leads to a rapid depletion of cellular PtdIns(3,5)P₂, a critical signaling lipid that regulates the function and dynamics of late endosomes and lysosomes.[1] This disruption has profound consequences on several interconnected cellular pathways.
Endosomal Trafficking and Lysosome Function
The most prominent effect of this compound treatment is the dramatic swelling of late endosomes and lysosomes, leading to the formation of large cytoplasmic vacuoles.[1][5][6][7] This phenotype arises from defects in endosomal sorting and membrane fission events that are dependent on PtdIns(3,5)P₂.[8] The proper recycling of receptors, such as the cation-independent mannose-6-phosphate receptor (CI-MPR), from the late endosome is also impaired.[1][2]
Figure 1: this compound disrupts endosomal trafficking by inhibiting PIKfyve.
Autophagy
This compound has been shown to dysregulate autophagy, a cellular process for degrading and recycling cellular components.[5][6][7] Treatment with this compound leads to an accumulation of the autophagosomal marker LC3-II, suggesting a blockage in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes or the degradation of autolysosomal content.[5][7] This can ultimately contribute to apoptosis-independent cell death in some cell types, such as neurons.[5][6][7]
Figure 2: this compound impairs autophagic flux leading to LC3-II accumulation.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study lipid kinase function.
In Vitro Lipid Kinase Assay
This assay is used to directly measure the inhibitory effect of this compound on the enzymatic activity of PIKfyve.
Materials:
-
Recombinant PIKfyve enzyme
-
This compound (dissolved in DMSO)
-
Lipid substrate: Phosphatidylinositol 3-phosphate (PtdIns3P)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Thin-layer chromatography (TLC) plates and developing solvent
Procedure:
-
Pre-incubate the recombinant PIKfyve enzyme with varying concentrations of this compound or DMSO (vehicle control) in the kinase assay buffer for 15 minutes at 37°C.[9]
-
Initiate the kinase reaction by adding the lipid substrate (PtdIns3P) and [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.[9]
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).[1]
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Visualize the radiolabeled lipid products by autoradiography.
-
Quantify the radioactivity of the spots corresponding to PtdIns(3,5)P₂ to determine the extent of inhibition and calculate the IC₅₀ value.[10]
Cellular Phosphoinositide Analysis
This method is used to assess the in vivo effect of this compound on the levels of phosphoinositides within cells.
Materials:
-
Cell line of interest (e.g., NIH3T3)
-
[³²P]orthophosphate
-
This compound
-
Cell lysis buffer and lipid extraction reagents
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Metabolically label the cells by incubating them in a phosphate-free medium containing [³²P]orthophosphate.[2]
-
Treat the labeled cells with the desired concentration of this compound (e.g., 800 nM) or vehicle for a specified time.[1][2]
-
Lyse the cells and extract the phosphoinositides.
-
Analyze the extracted lipids by HPLC to separate the different phosphoinositide species.[1]
-
Quantify the amount of radioactivity in the peak corresponding to PtdIns(3,5)P₂ to determine the effect of this compound on its cellular levels.[2]
Immunofluorescence Microscopy for Endosomal Markers
This technique visualizes the morphological changes in endosomes and the localization of endosomal proteins upon this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
Primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Treat the cells with this compound (e.g., 800 nM for 2 hours) or vehicle.[2]
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells (e.g., with Triton X-100).
-
Incubate the cells with the primary antibody against the endosomal marker of interest.
-
Wash and incubate with the corresponding fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope to observe changes in the size, morphology, and distribution of the stained organelles.[2]
Figure 3: Workflow for immunofluorescence analysis of endosomal markers.
Applications in Drug Development and Research
The highly specific nature of this compound makes it an indispensable tool for validating PIKfyve as a potential therapeutic target in various diseases. Its ability to induce autophagy defects and cell death has prompted investigations into its anticancer properties, particularly in liver cancer and non-small cell lung cancer.[11][12] Furthermore, its role in modulating endosomal trafficking has implications for research into neurodegenerative diseases and viral infections, as retroviral budding is also inhibited by this compound.[1][5]
By providing a means to acutely and selectively inhibit PIKfyve, this compound allows researchers to dissect the intricate signaling networks governed by PtdIns(3,5)P₂ and to explore the therapeutic potential of targeting this critical lipid kinase.
References
- 1. embopress.org [embopress.org]
- 2. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]
- 7. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
YM-201636: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-201636 is a potent and selective small molecule inhibitor of PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns(5)P).[1][2][3] Inhibition of PIKfyve disrupts key cellular processes including endosomal trafficking, autophagy, and lysosomal function, making this compound a valuable tool for studying these pathways and a potential therapeutic agent.[1][4][5] These application notes provide a summary of its use in cell culture, including recommended working concentrations and detailed protocols for common assays.
Mechanism of Action
This compound selectively inhibits PIKfyve kinase activity, thereby preventing the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns(3)P) to PtdIns(3,5)P₂. This disruption of phosphoinositide metabolism leads to defects in endosome maturation, vesicle trafficking, and the regulation of lysosomal and autophagic pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 4. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-201636 in Retroviral Budding Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-201636 is a potent and selective small molecule inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This phosphoinositide plays a critical role in the regulation of endosomal trafficking. By inhibiting PIKfyve, this compound disrupts the normal function of the endosomal sorting complex required for transport (ESCRT) machinery, which is co-opted by many retroviruses for their budding and release from infected cells.[1][2] This document provides detailed information on the mechanism of action of this compound, quantitative data on its activity, and comprehensive protocols for its use in inhibiting retroviral budding.
Mechanism of Action
Retroviral budding from the host cell is a complex process that requires the hijacking of the host's cellular machinery. A key pathway involved is the endosomal sorting pathway, which is regulated by phosphoinositides.
-
PIKfyve and PtdIns(3,5)P₂ Production: The enzyme PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) to produce PtdIns(3,5)P₂.
-
ESCRT Machinery Recruitment: PtdIns(3,5)P₂ is essential for the proper function and recruitment of the ESCRT machinery to the site of viral budding on the plasma membrane.
-
Viral Budding: The ESCRT machinery facilitates the final membrane scission event that releases the newly formed viral particle from the host cell.
-
Inhibition by this compound: this compound selectively inhibits PIKfyve, leading to a significant reduction in the cellular levels of PtdIns(3,5)P₂.[1][3] This disruption of PtdIns(3,5)P₂ homeostasis impairs the function of the ESCRT machinery.
-
Blocked Viral Release: Consequently, the budding process is stalled, and the release of retroviral particles is significantly inhibited.[1][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [2][3]
| Target Kinase | IC₅₀ (nM) |
| PIKfyve | 33 |
| p110α (PI3Kα) | 3000 |
| Fab1 (Yeast orthologue of PIKfyve) | >5000 |
Table 2: Cellular Activity of this compound
| Activity | Cell Line | Concentration | Effect |
| Retroviral Budding Inhibition | - | 800 nM | ~80% reduction in budding[1][4][5] |
| PtdIns(3,5)P₂ Production | NIH3T3 | 800 nM | ~80% decrease[3] |
| Insulin-activated 2-deoxyglucose uptake | 3T3L1 adipocytes | IC₅₀ = 54 nM | Inhibition of glucose uptake[4][6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in retroviral budding inhibition.
References
- 1. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for YM-201636 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-201636 is a potent and selective small molecule inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1] PIKfyve plays a crucial role in various cellular processes, including endomembrane trafficking and autophagy.[1][2] Recent research has highlighted the potential of this compound as an anti-cancer agent, demonstrating its ability to inhibit the proliferation and tumorigenicity of non-small cell lung cancer (NSCLC) cells.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, protocols for key experiments, and a summary of quantitative data from preclinical studies.
Mechanism of Action in NSCLC
In NSCLC cells, this compound exerts its anti-tumor effects primarily through the inhibition of PIKfyve. This leads to a cascade of downstream cellular events:
-
Inhibition of Cell Proliferation: this compound has been shown to decrease the viability of various NSCLC cell lines in a dose-dependent manner.[1][3]
-
Suppression of Tumorigenicity: The compound significantly inhibits the malignancy potential of NSCLC cells by reducing their capacity for anchorage-independent growth and cell migration.[1][3]
-
Modulation of Claudin Expression: this compound alters the expression of claudins, which are key components of tight junctions and are often dysregulated in cancer. This can impact cell adhesion and signaling.[1][3]
-
Induction of EGFR Expression: Treatment with this compound has been observed to increase the mRNA expression of the Epidermal Growth Factor Receptor (EGFR).[1][3] While the exact downstream consequences of this in NSCLC are still under investigation, in other cancer types, this compound-induced autophagy is dependent on EGFR overexpression.[5][6]
It is important to note that while PIKfyve inhibition is linked to the induction of autophagy and in some contexts, apoptosis-independent cell death, these specific mechanisms have not yet been fully elucidated in NSCLC research.[1][3] The primary NSCLC study noted that autophagy markers were not analyzed.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in NSCLC cell lines.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | IC50 (µM) at 72h |
| Calu-1 | 15.03[1][3] |
| HCC827 | 11.07[1][3] |
| H1299 | 74.95[1][3] |
Table 2: Effects of this compound on NSCLC Cell Malignancy
| Cell Line | Assay | Treatment Concentration (µM) | Observed Effect |
| Calu-1 | Colony Formation | 10, 20, 30 | Significant decrease at all doses[1][3] |
| H1299 | Colony Formation | 25, 50, 75 | Inhibition only at the highest dose[1][3] |
| HCC827 | Colony Formation | 5, 10, 20 | Inhibition only at the highest dose[1][3] |
| Calu-1 | Wound Healing | IC50 | Significant inhibition of migration[3] |
| H1299 | Wound Healing | IC50 | Significant inhibition of migration[3] |
| HCC827 | Wound Healing | IC50 | Significant inhibition of migration[3] |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in NSCLC cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Culture
NSCLC cell lines (e.g., Calu-1, H1299, HCC827) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (XTT Assay)
-
Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Following treatment, add the XTT labeling mixture (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate) and the electron-coupling reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Wound Healing Assay
-
Grow NSCLC cells to confluency in 6-well plates.
-
Create a "wound" in the cell monolayer by scraping with a sterile pipette tip.
-
Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh media containing the IC50 concentration of this compound.
-
Capture images of the wound at 0, 24, and 48 hours.
-
Quantify the wound closure area using image analysis software (e.g., ImageJ).
Soft Agar Colony Formation Assay
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates.
-
Resuspend NSCLC cells in 0.3% agar in complete medium containing different concentrations of this compound.
-
Plate the cell-agar suspension on top of the base layer.
-
Incubate the plates at 37°C for 7-10 days until colonies are visible.
-
Stain the colonies with crystal violet and count them.
Quantitative Real-Time PCR (qRT-PCR)
-
Treat NSCLC cells with desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for the genes of interest (e.g., CLDN1, CLDN3, CLDN5, EGFR) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Immunofluorescence Staining
-
Grow NSCLC cells on coverslips in a 24-well plate.
-
Treat the cells with the IC50 concentration of this compound.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Incubate the cells with primary antibodies against the proteins of interest (e.g., Claudin-1, -3, -5).
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize and capture images using a fluorescence microscope.
Future Directions and Considerations
The current body of research provides a strong foundation for the investigation of this compound as a potential therapeutic agent for NSCLC. However, further studies are warranted to:
-
Elucidate the roles of autophagy and apoptosis: Detailed analysis of autophagy markers (e.g., LC3-II, p62) and apoptosis assays (e.g., Annexin V staining, caspase activity assays) are necessary to confirm these mechanisms in NSCLC cells.
-
In vivo efficacy studies: Preclinical animal models of NSCLC are needed to evaluate the in vivo anti-tumor activity, pharmacokinetics, and safety profile of this compound.
-
Combination therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or targeted therapies could reveal more effective treatment strategies for NSCLC.[3]
-
Biomarker discovery: Identifying predictive biomarkers of response to this compound could aid in patient stratification for future clinical trials. The differential sensitivity of NSCLC cell lines suggests that underlying genetic or molecular characteristics may influence the efficacy of PIKfyve inhibition.[3]
References
- 1. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autophagy Flux with YM-201636
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing YM-201636, a potent and selective inhibitor of PIKfyve kinase, for the investigation of autophagy flux. By inhibiting PIKfyve, this compound disrupts the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a key lipid in endosomal trafficking and lysosomal function. This disruption ultimately impairs the fusion of autophagosomes with lysosomes, leading to a blockage in autophagic flux. This characteristic makes this compound a valuable tool for studying the dynamics of autophagy in various cellular contexts.
Mechanism of Action of this compound in Autophagy
This compound selectively inhibits PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to produce PtdIns(3,5)P₂.[1][2] PtdIns(3,5)P₂ is crucial for the regulation of endosomal and lysosomal membrane dynamics. Inhibition of PIKfyve by this compound leads to a depletion of PtdIns(3,5)P₂, which in turn causes the accumulation of enlarged endosomes and lysosomes.[1] This disruption of the endolysosomal system directly impacts the autophagy pathway by impeding the fusion of autophagosomes with lysosomes to form autolysosomes.[3][4] Consequently, the degradation of autophagic cargo is inhibited, leading to the accumulation of autophagosomes and autophagy-related proteins such as LC3-II and p62/SQSTM1.[3][5] This blockade of the final step of the autophagy process is what allows for the study of "autophagy flux," which is the measure of the complete process of autophagy, including autophagosome synthesis, delivery to the lysosome, and degradation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from various studies, providing a reference for experimental design.
Table 1: IC₅₀ Values of this compound in Various Cell Lines
| Cell Line | IC₅₀ Value | Assay Duration | Reference |
| PIKfyve (in vitro) | 33 nM | N/A | [6][7] |
| 3T3L1 adipocytes (glucose uptake) | 54 nM | Not Specified | [6] |
| Calu-1 (NSCLC) | 15.03 µM | 72 h | [1] |
| HCC827 (NSCLC) | 11.07 µM | 72 h | [1] |
| H1299 (NSCLC) | 74.95 µM | 72 h | [1] |
Table 2: Effect of this compound on Autophagy Markers
| Cell Line | Treatment | Effect on LC3-II | Effect on p62/SQSTM1 | Reference |
| Primary Hippocampal Neurons | 1 µM this compound for 4h & 22h | Significant Increase | Not Specified | [3] |
| HepG2 and Huh-7 | Dose-dependent this compound | Increased Expression | Not Specified | [8] |
| SW480 | 12.5 µM this compound | Increased Accumulation | Increased Accumulation | [9] |
| NIH3T3 | 800 nM this compound | Accumulation in enlarged vesicles | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments to study autophagy flux using this compound are provided below.
Protocol 1: LC3-II Turnover Assay by Western Blot
This protocol is used to measure the accumulation of the autophagosome-associated protein LC3-II, which indicates a change in autophagic activity. To distinguish between increased autophagosome formation and decreased degradation, cells are treated with this compound in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3 (e.g., rabbit anti-LC3)
-
Primary antibody against a loading control (e.g., mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 4-24 hours).
-
For the assessment of autophagic flux, include control groups: untreated cells, cells treated with a lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of culture), and cells co-treated with this compound and a lysosomal inhibitor.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the blotting procedure for the loading control (β-actin or GAPDH).
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities of LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II band intensity to the loading control. Autophagic flux can be determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the lysosomal inhibitor indicates a higher rate of autophagosome formation.
-
Protocol 2: p62/SQSTM1 Degradation Assay by Western Blot
p62/SQSTM1 is a protein that is selectively degraded by autophagy.[10][11] Its accumulation is indicative of impaired autophagic degradation.
Materials:
-
Same as for the LC3-II Turnover Assay, but with a primary antibody against p62/SQSTM1.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the LC3-II Turnover Assay.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3-II Turnover Assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel (a 10% acrylamide gel is suitable for p62).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against p62/SQSTM1.
-
Follow the same steps for washing, secondary antibody incubation, and detection as described for the LC3-II assay.
-
Re-probe the membrane for a loading control.
-
-
Analysis:
-
Quantify the band intensities of p62 and the loading control.
-
Normalize the p62 band intensity to the loading control. An increase in the normalized p62 levels upon treatment with this compound indicates a blockage in autophagic degradation.
-
Protocol 3: Tandem Fluorescent-Tagged LC3 (tfLC3) Microscopy Assay
This assay utilizes a plasmid that expresses LC3 fused to two fluorescent proteins with different pH sensitivities (e.g., mRFP-EGFP-LC3 or mCherry-EGFP-LC3).[12][3][13] In the neutral environment of the autophagosome, both fluorescent proteins are active, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the RFP/mCherry signal persists, resulting in red-only puncta. This allows for the visualization and quantification of autophagosomes versus autolysosomes.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
tfLC3 plasmid (e.g., ptfLC3 from Addgene)
-
Transfection reagent
-
This compound
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters for GFP and RFP/mCherry
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on sterile coverslips in a 24-well plate.
-
Transfect the cells with the tfLC3 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
-
Treatment:
-
Treat the transfected cells with this compound at the desired concentration and for the desired time. Include an untreated control group.
-
-
Cell Fixation and Mounting:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope. Capture images in the GFP, RFP/mCherry, and DAPI channels.
-
Analyze the images to quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell.
-
An increase in the number of yellow puncta and a decrease in red puncta in this compound-treated cells compared to the control indicates a blockage in autophagosome-lysosome fusion.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and the workflows of the described experimental protocols.
Caption: Signaling pathway of PIKfyve and its inhibition by this compound, leading to a block in autophagy flux.
Caption: Experimental workflow for analyzing LC3-II turnover and p62 degradation by Western blot.
References
- 1. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 6. selleckchem.com [selleckchem.com]
- 7. embopress.org [embopress.org]
- 8. Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. proteolysis.jp [proteolysis.jp]
Application of YM-201636 in Neuronal Cell Death Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][2] PtdIns(3,5)P₂ is a crucial signaling lipid that regulates endosomal and lysosomal trafficking pathways.[1][3][4] Dysregulation of PtdIns(3,5)P₂ levels through genetic alterations of the PIKfyve complex has been linked to marked neurodegeneration.[1][3][4] this compound provides a valuable pharmacological tool to acutely inhibit PIKfyve and study the downstream cellular consequences in the context of neuronal health and disease.
Recent studies have demonstrated that inhibition of PIKfyve by this compound in primary neurons leads to a form of apoptosis-independent cell death.[1][3][4] This is characterized by the formation of large cytoplasmic vacuoles, dysregulation of autophagy, and eventual neuronal demise, mimicking phenotypes observed in certain neurodegenerative conditions.[4][5] These findings position this compound as a critical tool for investigating the molecular mechanisms of non-apoptotic neuronal cell death and for exploring potential therapeutic strategies targeting endolysosomal and autophagic pathways.
Mechanism of Action
This compound selectively inhibits PIKfyve, leading to a rapid decrease in cellular levels of PtdIns(3,5)P₂. This disruption in phosphoinositide signaling profoundly affects intracellular membrane trafficking. In neurons, this manifests as the swelling of endocytic compartments and a disruption of endomembrane transport.[3] A key consequence is the dysregulation of autophagy, a cellular recycling process vital for neuronal homeostasis.[1][6] this compound treatment leads to an accumulation of the autophagosomal marker protein LC3-II, suggesting a blockage in the autophagic flux, likely at the level of autolysosome maturation.[1][3][4] This cascade of events ultimately culminates in an apoptosis-independent form of neuronal cell death.[1][3]
Data Presentation
In Vitro Efficacy of this compound in Primary Neurons
| Parameter | Cell Type | Concentration | Incubation Time | Result | Reference |
| Neuronal Survival | Primary mouse hippocampal neurons | 1 µM | 24 h | ~50% reduction in survival | [4][7] |
| Vacuolation | Primary mouse hippocampal neurons | 1 µM | 4 h | Significant increase in vacuole size and number | [3][8] |
| LC3-II Levels | Primary mouse hippocampal neurons | Not specified | Not specified | Increased levels of LC3-II | [1][3][4] |
| Caspase-3 Cleavage | Primary mouse hippocampal neurons | 1 µM | 4 h or 18 h | No increase in cleaved caspase-3 | [3][7] |
Specificity of this compound
| Kinase | IC₅₀ | Reference |
| PIKfyve | 33 nM | [2] |
| p110α (PI3K) | 3 µM | [2] |
| Fab1 (yeast PIKfyve) | >5 µM | [2] |
Experimental Protocols
Protocol 1: Induction of Apoptosis-Independent Neuronal Cell Death using this compound
This protocol describes the treatment of primary hippocampal neurons with this compound to induce vacuolation and subsequent cell death.
Materials:
-
Primary hippocampal neurons cultured on appropriate substrates (e.g., poly-L-lysine coated plates)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Z-VAD-fmk (pan-caspase inhibitor, optional)
-
Staurosporine (apoptosis inducer, positive control for apoptosis)
-
Brightfield microscope
-
Cell counting materials (e.g., hemocytometer or automated cell counter)
Procedure:
-
Culture primary hippocampal neurons from embryonic day 18 (E18) C57BL/6 mice as previously described.[3]
-
After 2 days in culture, treat the neurons with 1 µM this compound. For a vehicle control, treat a parallel set of cultures with an equivalent volume of DMSO.
-
For apoptosis control experiments, co-treat neurons with 1 µM this compound and 30 µM Z-VAD-fmk.[3][7] As a positive control for apoptosis, treat a separate set of cultures with 500 nM staurosporine.[3][7]
-
Incubate the treated cells for 24 hours.
-
Observe the cells under a brightfield microscope for the appearance of cytoplasmic vacuoles.
-
Quantify neuronal survival by counting the number of viable neurons in multiple fields of view for each condition.
Protocol 2: Assessment of Autophagy Dysregulation by Immunoblotting for LC3-II
This protocol details the detection of the autophagosomal marker LC3-II in this compound-treated neurons.
Materials:
-
This compound-treated and control neuronal cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control neurons in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of LC3-II. An increase in the LC3-II/LC3-I ratio or total LC3-II levels is indicative of autophagosome accumulation.
Protocol 3: Electron Microscopy for Ultrastructural Analysis of Vacuolation
This protocol provides a method to visualize the ultrastructural changes in neurons following this compound treatment.
Materials:
-
Primary hippocampal neurons cultured on coverslips
-
1 µM this compound
-
Glutaraldehyde and paraformaldehyde fixative solution
-
Osmium tetroxide
-
Uranyl acetate and lead citrate for staining
-
Resin for embedding
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Treat primary hippocampal neurons with 1 µM this compound or DMSO for 4 hours.[3][8]
-
Fix the cells in a solution containing glutaraldehyde and paraformaldehyde.
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol.
-
Embed the samples in resin.
-
Cut ultrathin sections using an ultramicrotome.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope, focusing on the morphology of cytoplasmic vacuoles and other organelles.
Visualizations
Caption: Signaling pathway of this compound-induced neuronal cell death.
References
- 1. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Autophagic activity in neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]
Application Notes and Protocols for Investigating Glucose Uptake in Adipocytes using YM-201636
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-201636 is a potent cell-permeable small molecule inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1] PIKfyve plays a crucial role in endosomal trafficking and is implicated in the insulin-regulated translocation of the glucose transporter GLUT4 in adipocytes.[2][3] These notes provide detailed protocols for utilizing this compound to investigate insulin-stimulated glucose uptake in adipocytes, a key process in glucose homeostasis. While this compound is a valuable tool for studying these pathways, it is important to note its off-target effects, particularly the inhibition of class IA PI 3-kinase at higher concentrations.[2][4]
Mechanism of Action
In adipocytes, insulin stimulates glucose uptake primarily by triggering the translocation of GLUT4 from intracellular vesicles to the plasma membrane.[5][6] The signaling cascade initiated by insulin binding to its receptor involves the activation of PI 3-kinase and the subsequent phosphorylation of Akt/PKB.[7][8] PIKfyve is understood to be a positive regulator of this process.[2][9]
This compound inhibits PIKfyve, thereby affecting endosomal dynamics and GLUT4 trafficking.[1][10] However, studies in 3T3-L1 adipocytes have revealed that this compound also inhibits the insulin-dependent activation of class IA PI 3-kinase, a critical upstream component of the insulin signaling pathway.[2][4] This dual inhibitory action makes this compound a complex tool, and careful dose-response studies are essential to dissect its specific effects on PIKfyve versus PI 3-kinase.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on 3T3-L1 adipocytes.
Table 1: Inhibitory Concentrations of this compound on Glucose Uptake and Signaling Molecules
| Parameter | Cell Type | IC50 / Effective Concentration | Reference |
| Net Insulin-Stimulated 2-Deoxyglucose (2-DG) Uptake | 3T3-L1 Adipocytes | IC50 = 54 ± 4 nM | [2][4] |
| Basal and Insulin-Activated 2-DG Uptake | 3T3-L1 Adipocytes | Almost complete inhibition at 160 nM | [2][10] |
| PIKfyve Activity (in vitro) | - | IC50 = 33 nM | [10][11][12] |
| Insulin-Dependent Class IA PI 3-Kinase Activation | 3T3-L1 Adipocytes | Completely inhibited at 100 nM | [2][10] |
| Insulin-Induced Akt (Ser473) Phosphorylation | 3T3-L1 Adipocytes | 55% inhibition at 800 nM; Unaltered at 160 nM | [2] |
Table 2: Differential Inhibition of PtdIns5P and PtdIns(3,5)P2 Synthesis by this compound in 3T3-L1 Adipocytes (at 160 nM)
| Phosphoinositide | Inhibition | Reference |
| PtdIns5P | ~62-71% | [1] |
| PtdIns(3,5)P2 | ~28-46% | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the effects of this compound on glucose uptake in adipocytes. The 3T3-L1 cell line is a widely used model for these studies.[2]
Protocol 1: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol uses the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) to measure glucose uptake.
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 24- or 96-well plates)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Insulin (stock solution)
-
2-NBDG
-
Phloretin (optional, as an inhibitor control)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes following standard protocols.[2]
-
Serum Starvation: Three hours prior to the experiment, replace the culture medium with serum-free DMEM to starve the cells.[2][13]
-
This compound Treatment: Incubate the serum-starved adipocytes with varying concentrations of this compound (e.g., 0-1000 nM) for 30 minutes at 37°C. Include a vehicle control (DMSO).[2]
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes at 37°C. Include a basal (unstimulated) control group.[2]
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30 minutes at 37°C.[14][15]
-
Wash: Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to stop glucose uptake.[16]
-
Measurement:
-
Plate Reader: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for 2-NBDG (e.g., ~485/535 nm).
-
Microscopy: Visualize and quantify the fluorescence signal in individual cells using a fluorescence microscope.[14]
-
Protocol 2: Western Blotting for Akt Phosphorylation
This protocol assesses the effect of this compound on the insulin signaling pathway by measuring the phosphorylation of Akt.
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 6-well plates)
-
Serum-free DMEM
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Follow steps 2-4 from Protocol 1 for serum starvation, this compound treatment, and a shorter 10-minute insulin stimulation.[2]
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-Akt and anti-total Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Insulin signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for the 2-NBDG glucose uptake assay.
Conclusion
This compound is a valuable pharmacological tool for probing the role of PIKfyve and endosomal trafficking in insulin-stimulated glucose uptake in adipocytes. However, researchers must be mindful of its inhibitory effect on PI 3-kinase, especially at concentrations above 100 nM. By carefully designing experiments with appropriate dose-response curves and control groups, it is possible to delineate the distinct roles of these pathways in glucose metabolism. The protocols and data provided herein serve as a comprehensive guide for utilizing this compound in adipocyte glucose uptake studies.
References
- 1. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositides in insulin action on GLUT4 dynamics: not just PtdIns(3,4,5)P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of RNA and protein synthesis cause Glut4 translocation and increase glucose uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene Regulation [labs.pbrc.edu]
- 8. researchgate.net [researchgate.net]
- 9. ArPIKfyve-PIKfyve interaction and role in insulin-regulated GLUT4 translocation and glucose transport in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
Application Notes and Protocols for In Vitro Kinase Assay of YM-201636
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-201636 is a potent and selective inhibitor of PIKfyve, a lipid kinase that plays a crucial role in endomembrane trafficking and cellular signaling by producing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2][3][4] Inhibition of PIKfyve has been shown to disrupt endosomal sorting, retroviral budding, and autophagy, making it a target of interest for various therapeutic areas, including oncology and neurodegenerative diseases.[1][3][5] These application notes provide detailed protocols for performing in vitro kinase assays to evaluate the inhibitory activity of this compound against PIKfyve. Both a traditional radioactive method and a non-radioactive, luminescence-based method are described.
PIKfyve Signaling Pathway
PIKfyve is a key enzyme in the phosphoinositide signaling pathway. It phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate PtdIns(3,5)P2.[2][4] PIKfyve activity is regulated by a complex that includes the scaffolding protein Vac14 and the phosphatase Fig4.[2] The product of PIKfyve, PtdIns(3,5)P2, is involved in the regulation of endosome and lysosome homeostasis.[2][4]
Caption: PIKfyve phosphorylates PI(3)P to produce PtdIns(3,5)P2, a key regulator of endosomal and lysosomal function.
Quantitative Data
The inhibitory potency of this compound against various kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Kinase | IC50 (nM) | Assay Type | Reference |
| PIKfyve | 33 | Cell-free assay | [1][3][6] |
| p110α | 3300 | Cell-free assay | [1][6] |
| Fab1 (yeast orthologue) | >5000 | Cell-free assay | [1][3] |
| Type Iα PtdInsP kinase | >2000 | In vitro assay | [6] |
| Type IIγ PtdInsP kinase | >10000 | In vitro assay | [6] |
Experimental Protocols
Two detailed protocols for in vitro kinase assays are provided below. The first is a traditional radioactive assay, and the second is a non-radioactive luminescence-based assay.
Experimental Workflow Overview
The general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor like this compound involves preparing the kinase, substrate, and inhibitor, initiating the kinase reaction, stopping the reaction, and then detecting the product to measure kinase activity.
Caption: General workflow for an in vitro kinase assay to determine inhibitor potency.
Protocol 1: Radioactive In Vitro Kinase Assay
This protocol is based on methods described in the literature for measuring PIKfyve activity using a radioactive ATP analog.[7][8]
Materials:
-
Kinase: Purified or immunoprecipitated PIKfyve.
-
Substrate: Phosphatidylinositol 3-phosphate (PI(3)P) or Phosphatidylinositol (PtdIns).
-
Inhibitor: this compound, serially diluted in DMSO.
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.[6][7]
-
Reaction Stop Solution: 1 M HCl.
-
Lipid Extraction Solvents: Chloroform, Methanol.
-
TLC Plate: Silica gel 60.
-
TLC Mobile Phase: Chloroform/methanol/water/ammonia solvent system or n-propanol/2M acetic acid solvent system.[8]
-
Scintillation counter or phosphorimager.
Procedure:
-
Kinase and Inhibitor Pre-incubation:
-
Kinase Reaction Initiation:
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Extract the lipids by adding 200 µL of chloroform:methanol (1:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
TLC Analysis:
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using an appropriate mobile phase.
-
Air-dry the plate.
-
-
Detection and Data Analysis:
-
Visualize the radiolabeled lipid products using a phosphorimager or by scraping the silica spots and quantifying using a scintillation counter.
-
Determine the kinase activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Non-Radioactive ADP-Glo™ In Vitro Kinase Assay
This protocol is an adaptation of the commercially available ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase: Purified recombinant PIKfyve.
-
Substrate: PI(3)P:PS (Phosphatidylinositol 3-phosphate:Phosphatidylserine) vesicles.
-
Inhibitor: this compound, serially diluted in DMSO.
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP Solution: Prepare a stock solution of ATP in water.
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Assay Plate Preparation:
-
Add 2.5 µL of serially diluted this compound or vehicle (DMSO) to the wells of a white assay plate.
-
Add 2.5 µL of the PIKfyve enzyme solution to each well.
-
Add 5 µL of the PI(3)P:PS substrate solution to each well.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for PIKfyve.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Reaction Termination and ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 40 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Detection and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Determine the kinase activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion
The provided protocols offer robust methods for determining the in vitro inhibitory activity of this compound against its target kinase, PIKfyve. The choice between the radioactive and non-radioactive assay will depend on the available laboratory equipment and safety regulations. These application notes serve as a comprehensive guide for researchers in the field of drug discovery and signal transduction to accurately characterize the potency and selectivity of PIKfyve inhibitors.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. ulab360.com [ulab360.com]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple in vitro method to measure autophosphorylation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
Application Notes and Protocols for In Vivo Studies of YM-201636 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of YM-201636, a selective inhibitor of PIKfyve kinase, in mouse models of cancer. The protocols and data presented are based on published research and are intended to guide the design and execution of similar preclinical studies.
Introduction
This compound is a potent and selective small molecule inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate to produce phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2).[1][2] This molecule has been utilized in various studies to investigate the role of PIKfyve in cellular processes such as endosomal trafficking, retroviral budding, and autophagy.[2][3] Notably, in vivo studies have demonstrated its potential as an anti-cancer agent, particularly in liver cancer models.[4][5]
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of PIKfyve, which leads to a decrease in the cellular levels of PtdIns(3,5)P2.[3] This disruption of phosphoinositide metabolism affects endomembrane transport and has been shown to induce autophagy in cancer cells.[2][4] One proposed mechanism for its anti-tumor activity involves the upregulation of the Epidermal Growth Factor Receptor (EGFR), which in turn triggers autophagy-mediated cancer cell death.[4][5]
Signaling Pathway of this compound in Cancer Cells
Caption: Proposed signaling pathway of this compound in cancer cells.
In Vivo Application: Liver Cancer Mouse Model
A key in vivo application of this compound has been demonstrated in an allograft mouse model of liver cancer.[4][5] The study revealed that systemic administration of this compound can significantly inhibit tumor growth without notable toxicity.[4][5]
Quantitative Data Summary
| Parameter | Value | Mouse Model | Cancer Cell Line | Reference |
| Dosing | 2 mg/kg | BALB/c | H22 (mouse hepatoma) | [4][5] |
| Administration Route | Oral | BALB/c | H22 (mouse hepatoma) | [6] |
| Treatment Frequency | Once daily | BALB/c | H22 (mouse hepatoma) | [6] |
| Treatment Duration | 7 consecutive days | BALB/c | H22 (mouse hepatoma) | [4] |
| Tumor Weight (Control) | 0.67 ± 0.07 g | BALB/c | H22 (mouse hepatoma) | [4] |
| Tumor Weight (this compound) | 0.31 ± 0.05 g | BALB/c | H22 (mouse hepatoma) | [4] |
Experimental Protocol: Allograft Mouse Model of Liver Cancer
This protocol is based on the methodology described by Hou et al. (2019).[4][5]
Experimental Workflow
Caption: Experimental workflow for the in vivo assessment of this compound.
Materials
-
This compound
-
H22 mouse hepatoma cells
-
BALB/c mice
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Phosphate-buffered saline (PBS)
-
Vehicle for this compound administration
-
Animal housing and care facilities
Procedure
-
Cell Culture: Culture H22 mouse hepatoma cells in appropriate media until a sufficient number of cells is obtained for injection.
-
Animal Model: Acclimate BALB/c mice to the laboratory conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of H22 cells into the flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation.
-
Treatment: Once tumors are established, randomly assign mice to a control group and a this compound treatment group.
-
Administer this compound (2 mg/kg) to the treatment group daily for 7 consecutive days.[4]
-
Administer the vehicle to the control group following the same schedule.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Data Collection: Measure the weight of each tumor.
Other Potential In Vivo Applications
While the most detailed in vivo data for this compound is in cancer models, its mechanism of action suggests potential applications in other areas. For instance, PIKfyve inhibitors have been investigated for their antiviral effects against various respiratory viruses, including influenza, in mouse models.[7][8]
Conclusion
This compound is a valuable tool for studying the in vivo functions of PIKfyve. The provided protocol for a liver cancer mouse model offers a starting point for preclinical investigations into its anti-tumor efficacy. Further research may explore its therapeutic potential in other cancer types and diseases where PIKfyve plays a critical role.
References
- 1. selleckchem.com [selleckchem.com]
- 2. embopress.org [embopress.org]
- 3. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for YM-201636 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking, autophagy, and lysosome homeostasis. By targeting PIKfyve, this compound disrupts the production of key signaling lipids, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P). This disruption leads to defects in endomembrane transport, ultimately impacting cell proliferation, survival, and migration in various cancer cell lines. These application notes provide a summary of cell lines sensitive to this compound, detailed protocols for assessing its effects, and a visualization of the targeted signaling pathway.
Data Presentation: Cell Line Sensitivity to this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various cell lines. This data provides a reference for selecting appropriate cell models and designing experiments to investigate the effects of this compound.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 / GI50 (µM) | Reference |
| Calu-1 | Non-Small Cell Lung Cancer | XTT | 72 hours | 15.03 | [1] |
| HCC827 | Non-Small Cell Lung Cancer | XTT | 72 hours | 11.07 | [1] |
| H1299 | Non-Small Cell Lung Cancer | XTT | 72 hours | 74.95 | [1] |
| Pancreatic Ductal Adenocarcinoma (various) | Pancreatic Cancer | Proliferation Assay | Not Specified | > 1 | [2] |
| HepG2 | Liver Cancer | MTT | 24 hours | Dose-dependent inhibition | [3] |
| Huh-7 | Liver Cancer | MTT | 24 hours | Dose-dependent inhibition | [3] |
| 3T3L1 Adipocytes | N/A (inhibition of glucose uptake) | 2-deoxyglucose uptake | Not Specified | 0.054 | [4] |
| PIKfyve (cell-free) | N/A (enzyme inhibition) | Kinase Assay | Not Specified | 0.033 | [4] |
Signaling Pathway
This compound exerts its cellular effects by inhibiting the activity of PIKfyve kinase. This inhibition disrupts the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to form phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and also affects the production of phosphatidylinositol 5-phosphate (PI(5)P). These phosphoinositides are critical for the regulation of endosomal and lysosomal function. The disruption of their synthesis leads to impaired endosomal trafficking, defective lysosomal maturation and function, and altered autophagy, ultimately contributing to the anti-proliferative and cytotoxic effects observed in sensitive cancer cells.
Caption: this compound inhibits PIKfyve, disrupting downstream signaling and cellular processes.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.
Cell Viability Assay (XTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cell proliferation.
Materials:
-
Sensitive cell line of interest (e.g., Calu-1, HCC827)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
PMS (N-methyl dibenzopyrazine methyl sulfate) activation reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a range of concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
-
XTT Reagent Preparation and Incubation:
-
Thaw the XTT reagent and PMS activation reagent.
-
Prepare the XTT labeling mixture by adding PMS to the XTT solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[1]
-
Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)
This assay assesses the effect of this compound on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.[1]
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Agarose (low melting point)
-
6-well plates
Procedure:
-
Prepare Agar Layers:
-
Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Agar Layer: Prepare a 0.3% agarose solution in complete medium.
-
-
Cell Seeding and Treatment:
-
Trypsinize and count the cells.
-
Resuspend the cells in the 0.3% top agar solution at a density of 8 x 10³ cells/mL.
-
Prepare the top agar/cell suspension containing different concentrations of this compound or a vehicle control.
-
Carefully layer 1 mL of the cell suspension in top agar onto the solidified bottom agar layer in each well.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks.
-
Feed the colonies every 2-3 days by adding 200 µL of complete medium containing the respective concentrations of this compound or vehicle control.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with 0.005% Crystal Violet in methanol for 1 hour.
-
Wash the wells with PBS to remove excess stain.
-
Count the number of colonies (typically >50 cells) in each well using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of colony formation for each treatment relative to the vehicle control.
-
Compare the number and size of colonies between treated and control groups.
-
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on cell migration.[1]
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, create a straight scratch (wound) across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
This compound Treatment:
-
Add fresh complete medium containing the desired concentration of this compound or a vehicle control to each well.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wound at designated points (mark the plate for consistent imaging) using a microscope at 0 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same wound areas at subsequent time points (e.g., 24 and 48 hours).[1]
-
-
Data Analysis:
-
Measure the width of the wound at multiple points for each image.
-
Calculate the percentage of wound closure at each time point compared to the initial wound width at 0 hours.
-
Compare the rate of wound closure between this compound-treated and vehicle-treated cells. Image analysis software (e.g., ImageJ) can be used for more precise quantification.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the sensitivity of a cell line to this compound treatment.
Caption: A typical workflow for evaluating the effects of this compound on cancer cell lines.
References
Troubleshooting & Optimization
Navigating High-Concentration YM-201636: A Technical Support Guide for Researchers
Researchers utilizing the selective PIKfyve inhibitor, YM-201636, at high concentrations may encounter challenges related to cytotoxicity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity at high concentrations?
A1: this compound is a potent and selective inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This lipid plays a crucial role in regulating endosomal trafficking and autophagy. At high concentrations, potent inhibition of PIKfyve by this compound leads to a significant disruption of these processes. This disruption manifests as the accumulation of large cytoplasmic vacuoles, impaired lysosomal function, and a blockage of autophagic flux, ultimately resulting in apoptosis-independent cell death.[1][2][3]
Q2: Is the observed cytotoxicity with this compound always an on-target effect?
A2: While the primary cause of cytotoxicity is the on-target inhibition of PIKfyve, this compound has been shown to have off-target effects at higher concentrations. For instance, it can inhibit class IA PI 3-kinase and the two-pore channel TPC2. These off-target activities could contribute to the overall cytotoxic profile, especially in cell types where these alternative pathways are critical for survival.
Q3: What are the typical morphological changes observed in cells treated with high concentrations of this compound?
A3: A hallmark of this compound treatment is the formation of large, clear cytoplasmic vacuoles.[4] These are a direct consequence of the disruption in endosomal and lysosomal function due to PIKfyve inhibition. Researchers should be aware of these morphological changes as a key indicator of the compound's activity.
Troubleshooting Guide
This guide addresses common problems encountered when working with high concentrations of this compound.
Problem 1: Excessive or unexpected cytotoxicity at intended experimental concentrations.
-
Potential Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to this compound.[5] For example, non-small cell lung cancer (NSCLC) cell lines like HCC827 are more sensitive than H1299.[5]
-
Solution: Perform a dose-response experiment to determine the IC50 for your specific cell line and desired treatment duration (24, 48, and 72 hours). Start with a broad range of concentrations to establish a toxicity profile.
-
-
Potential Cause 2: High Concentration of Solvent. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (generally ≤0.1%). Run a vehicle control (media with the same final concentration of solvent) to assess solvent-specific toxicity.
-
-
Potential Cause 3: Off-Target Effects. At higher concentrations, off-target inhibition of other kinases may contribute to cytotoxicity.
-
Solution: If possible, compare the observed phenotype with that of other, structurally different PIKfyve inhibitors. If the cytotoxic profile is unique to this compound, off-target effects are a likely contributor.
-
Problem 2: Inconsistent or non-reproducible cytotoxicity results between experiments.
-
Potential Cause 1: Compound Instability. this compound in solution may degrade over time, especially when stored at inappropriate temperatures or subjected to multiple freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution upon receipt and store at -80°C to minimize freeze-thaw cycles.
-
-
Potential Cause 2: Inaccurate Pipetting. Errors in pipetting small volumes of a high-concentration stock solution can lead to significant variations in the final experimental concentration.
-
Solution: Use calibrated pipettes and perform serial dilutions to avoid pipetting very small volumes.
-
-
Potential Cause 3: Variability in Cell Health and Density. The physiological state and density of cells at the time of treatment can influence their susceptibility to cytotoxic agents.
-
Solution: Standardize your cell seeding density and ensure cells are in the exponential growth phase and have high viability before initiating treatment.
-
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines at different time points. This data can be used as a reference for designing experiments and interpreting results.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Calu-1 | Non-Small Cell Lung Cancer | XTT | 72 | 15.03[5] |
| H1299 | Non-Small Cell Lung Cancer | XTT | 72 | 74.95[5] |
| HCC827 | Non-Small Cell Lung Cancer | XTT | 72 | 11.07[5] |
| 3T3L1 Adipocytes | Mouse Embryo Fibroblast | 2-Deoxyglucose Uptake | Not Specified | 0.054[6] |
Experimental Protocols
Protocol 1: XTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
XTT labeling reagent
-
Electron coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and electron coupling reagent. Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Assay: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract background absorbance.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using a suitable software.
Signaling Pathways and Experimental Workflows
PIKfyve Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of PIKfyve in the endolysosomal pathway and the point of inhibition by this compound.
Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P₂ synthesis and disrupting endosomal maturation and autophagy.
Troubleshooting Workflow for Unexpected Cytotoxicity
This workflow provides a logical sequence of steps to diagnose and address unexpected cytotoxicity.
Caption: A logical workflow to troubleshoot and address unexpected cytotoxicity observed with this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Off-target effects of YM-201636 on p110α and mTOR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of YM-201636 on p110α and mTOR.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][2][3]
Q2: Does this compound have known off-target effects on p110α?
Yes, this compound has been shown to inhibit the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K) at higher concentrations than those required to inhibit PIKfyve.[2][3]
Q3: Does this compound directly inhibit mTOR?
Q4: What are the reported IC50 values for this compound against PIKfyve and p110α?
The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference(s) |
| PIKfyve | 33 nM | [1][2][3] |
| p110α | 3.3 µM | [2] |
This table clearly illustrates the selectivity of this compound for PIKfyve over p110α, with approximately a 100-fold difference in potency.
Experimental Protocols
Protocol 1: In Vitro p110α Kinase Activity Assay
This protocol outlines a general procedure to determine the inhibitory effect of this compound on p110α kinase activity, often measured by quantifying the amount of ADP produced.
Materials:
-
Recombinant human p110α/p85α complex
-
Phosphatidylinositol (PI) or a suitable substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: Prepare a master mix containing the p110α/p85α enzyme and the lipid substrate in kinase assay buffer.
-
Assay Plate Setup: Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Enzyme Addition: Add the kinase reaction mixture to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for p110α.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.
-
Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro mTOR Kinase Activity Assay
This protocol describes a general method to assess the direct inhibitory effect of this compound on mTOR kinase activity, which is often evaluated by measuring the phosphorylation of a substrate.
Materials:
-
Active, purified mTOR complex (e.g., mTORC1)
-
Inactive substrate protein (e.g., recombinant 4E-BP1 or a peptide substrate)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for antibody-based detection)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Phospho-specific antibody for the substrate (if using non-radiolabeled ATP)
-
Detection reagents (e.g., scintillation counter for radiolabeled assays or secondary antibodies and chemiluminescent substrate for Western blotting)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Reaction Setup: In a microcentrifuge tube or a well of an assay plate, combine the mTOR enzyme, the substrate protein, and the diluted this compound or vehicle control.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer (for Western blot) or by spotting the reaction mixture onto a phosphocellulose membrane (for radiolabeled assays).
-
Detection:
-
Radiolabeled Assay: Wash the phosphocellulose membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiolabeled Assay (Western Blot): Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate. Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the kinase activity for each this compound concentration relative to the vehicle control and calculate the IC50 value.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and this compound targets.
References
YM-201636 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the PIKfyve inhibitor, YM-201636. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a cell-permeable pyridofuropyrimidine compound with poor solubility in aqueous media.[1][2] It is practically insoluble in water and ethanol.[1] The compound is, however, soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1][3] Several suppliers report solubility in DMSO at concentrations ranging from 1 mg/mL to over 15 mg/mL.[4] For optimal results, use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[1]
Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous experimental medium should be kept as low as possible, ideally within the effective concentration range for your specific cell line or assay (typically in the nanomolar to low micromolar range).[5][6]
-
Increase the solvent percentage (with caution): Ensure the final concentration of DMSO in your culture medium or assay buffer is as low as possible to avoid solvent-induced artifacts, typically well below 0.5%. However, a slight increase in the DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium can sometimes help improve dissolution.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the aqueous solution immediately after adding the this compound DMSO stock.
-
Consider alternative formulation strategies: For specific applications, especially in vivo studies, co-solvents and excipients may be necessary. One reported formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Another option is using 10% DMSO in 90% (20% SBE-β-CD in saline).[7]
Q4: Can I sonicate or heat this compound to aid dissolution?
A4: Yes, gentle warming of the tube at 37°C or brief sonication in an ultrasonic bath can be used to aid the dissolution of this compound in DMSO.[3] Avoid excessive heating, which could lead to degradation of the compound.
Troubleshooting Guide: Precipitate Formation in Aqueous Media
If you encounter precipitation of this compound during your experiments, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Reference |
| Aqueous Media | |||
| Water | Insoluble | [1] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/mL | [2] | |
| Organic Solvents | |||
| DMSO | ≥ 47 mg/mL (100.54 mM) | Saturation may not have been reached. | [7] |
| DMSO | 15 mg/mL (32.08 mM) | [4] | |
| DMSO | 12 mg/mL (25.66 mM) | Use of fresh DMSO is recommended. | [1] |
| DMSO | 10 mg/mL | [2] | |
| DMF | 10 mg/mL | [2] | |
| Ethanol | Insoluble | [1] | |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.35 mM) | Results in a clear solution. | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (5.35 mM) | Results in a suspended solution; sonication needed. | [7] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.35 mM) | Results in a clear solution. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 467.48 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.67 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If dissolution is slow, warm the vial to 37°C for 5-10 minutes or place it in an ultrasonic bath for a few minutes.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[4]
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment (e.g., 800 nM).
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of an 800 nM working solution, you will need 0.08 µL of the 10 mM stock.
-
Perform a serial dilution if the required volume is too small to pipette accurately. For instance, first, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock. Then, add 8 µL of the 100 µM stock to 992 µL of the pre-warmed medium.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed aqueous medium.
-
Immediately vortex the solution to ensure rapid and complete mixing, preventing precipitation.
-
Use the freshly prepared working solution for your experiment without delay.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a selective inhibitor of the lipid kinase PIKfyve.[1] PIKfyve is responsible for the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[8] This phosphoinositide plays a crucial role in regulating endosomal trafficking and lysosomal function.[5][9] By inhibiting PIKfyve, this compound blocks the production of PtdIns(3,5)P2, leading to disruptions in these cellular processes.[5]
Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P2 production.
Experimental Workflow: Preparing this compound Solutions
The following diagram outlines the standard workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. embopress.org [embopress.org]
- 6. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of YM-201636 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the long-term stability of YM-201636 stock solutions. The information is intended for researchers, scientists, and drug development professionals using this selective PIKfyve inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is insoluble in water and ethanol.[1] For optimal results, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Q2: What are the recommended storage conditions and expected stability for this compound?
A2: The stability of this compound depends on whether it is in powdered form or in a stock solution. For detailed information, please refer to the data table below. To ensure the longevity of stock solutions, it is highly recommended to aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.[5]
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Reference |
| Powder | -20°C | ≥ 4 years | [3] |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1] |
Q3: How does this compound exert its biological effects?
A3: this compound is a potent and selective inhibitor of PIKfyve kinase, with an IC50 of 33 nM.[1][2][5] PIKfyve is a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[6][7][8] By inhibiting PIKfyve, this compound blocks the production of PtdIns(3,5)P2, which is crucial for regulating various intracellular membrane trafficking pathways.[6][8] This disruption of endomembrane transport affects processes such as endosomal sorting, retroviral budding, and autophagy.[6][7][8]
Signaling Pathway of this compound Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. embopress.org [embopress.org]
- 7. embopress.org [embopress.org]
- 8. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: YM-201636 and Vacuole Formation
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting vacuole formation following treatment with YM-201636, a selective inhibitor of PIKfyve kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1][2][3] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[4][5] PtdIns(3,5)P2 is a crucial signaling lipid that regulates the trafficking of vesicles within the endolysosomal system, including endosome maturation, lysosome function, and autophagy.[4][5] By inhibiting PIKfyve, this compound depletes the cellular levels of PtdIns(3,5)P2, leading to disruptions in these pathways.[2]
Q2: Why do cells form vacuoles after this compound treatment?
The formation of large cytoplasmic vacuoles is a characteristic cellular response to PIKfyve inhibition by this compound.[6] These vacuoles are swollen endolysosomal compartments, primarily of late endosome and lysosome origin. The inhibition of PIKfyve disrupts the proper trafficking and fission of these organelles, leading to their accumulation and enlargement. This phenotype is a direct consequence of the depletion of PtdIns(3,5)P2, which is essential for maintaining the dynamic nature of the endolysosomal system.
Q3: What is the typical morphology of this compound-induced vacuoles?
This compound-induced vacuoles are typically large, phase-lucent, and can occupy a significant portion of the cytoplasm.[7] They are often characterized by the presence of intraluminal vesicles and membranous inclusions, reminiscent of autolysosomes.[4][6] Electron microscopy reveals that these are swollen endolysosomal structures.[6]
Q4: Is vacuole formation reversible?
Yes, the formation of vacuoles induced by this compound is generally reversible. Upon removal of the compound from the cell culture medium, the swollen vesicle phenotype reverts, and cells can return to their normal morphology.[2] The kinetics of this reversal are often similar to the kinetics of vacuole formation.[2]
Q5: Does vacuole formation indicate cell death?
Vacuole formation after this compound treatment does not always equate to immediate cell death. However, prolonged treatment can lead to apoptosis-independent cell death in some cell types, particularly neurons.[4][6] In cancer cell lines, this compound has been shown to inhibit proliferation and tumorigenicity.[1][5] The ultimate fate of the cell depends on the cell type, the concentration of this compound, and the duration of treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal vacuole formation observed | Inadequate concentration of this compound: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations in the range of 100-800 nM are commonly effective.[2] |
| Short treatment duration: Vacuole formation is time-dependent. | Increase the incubation time with this compound. Visible vacuoles can often be observed within 2-4 hours of treatment.[2][6] | |
| Cell line resistance: Some cell lines may be less sensitive to PIKfyve inhibition. | Consider using a different cell line known to be responsive to this compound or confirm PIKfyve expression in your cell line. | |
| High levels of cell death observed alongside vacuolation | This compound concentration is too high: Excessive inhibition of PIKfyve can be cytotoxic. | Reduce the concentration of this compound used in your experiment. |
| Prolonged treatment: Continuous exposure can lead to irreversible cellular damage. | Perform a time-course experiment to identify a time point with significant vacuolation but minimal cell death. | |
| Difficulty in visualizing or quantifying vacuoles | Inappropriate imaging technique: Standard brightfield microscopy may not be optimal for visualizing phase-lucent vacuoles. | Use phase-contrast or differential interference contrast (DIC) microscopy for better visualization. |
| Lack of a quantitative method: Subjective assessment of vacuolation can be unreliable. | Utilize image analysis software like ImageJ to quantify the vacuolated area per cell.[8] A detailed protocol is provided below. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell density, passage number, and media quality can affect cellular responses.[9][10] | Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. |
| This compound degradation: Improper storage can lead to loss of activity. | Store this compound as recommended by the manufacturer, typically as a stock solution at -20°C or -80°C, and protect from light. |
Experimental Protocols
Protocol 1: Induction and Visualization of Vacuole Formation
This protocol describes how to treat cells with this compound and visualize the resulting vacuole formation.
Materials:
-
Cell line of interest cultured on glass coverslips or in imaging-compatible plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Phase-contrast or DIC microscope
Procedure:
-
Seed cells on coverslips or imaging plates and allow them to adhere and reach 50-70% confluency.
-
Prepare working solutions of this compound in complete culture medium. A final concentration of 800 nM is a good starting point for many cell lines.[2] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, or 24 hours).
-
For live-cell imaging, directly observe the cells under a phase-contrast or DIC microscope.
-
For fixed-cell imaging, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a phase-contrast or DIC microscope.
Protocol 2: Quantification of Cellular Vacuolization using ImageJ
This protocol provides a method to quantify the extent of vacuolization from microscope images.
Materials:
-
Microscope images of cells treated with this compound (phase-contrast or DIC)
-
ImageJ software (freely available from the NIH)
Procedure:
-
Open the image file in ImageJ.
-
If the image is in color, convert it to an 8-bit grayscale image (Image > Type > 8-bit).
-
Use the "Freehand selections" tool to outline an individual cell.
-
Measure the total area of the cell (Analyze > Measure).
-
Threshold the image to specifically select the vacuoles (Image > Adjust > Threshold). Adjust the thresholding levels to highlight the vacuoles.
-
Use the "Wand (tracing) tool" to select the vacuoles within the outlined cell.
-
Measure the total area of the vacuoles within that cell (Analyze > Measure).
-
Calculate the vacuolation index as the ratio of the total vacuole area to the total cell area.
-
Repeat this process for a statistically significant number of cells in each experimental condition.
-
Compare the vacuolation index between control and this compound-treated cells.
Visualizations
Caption: PIKfyve signaling and this compound inhibition.
Caption: Workflow for analyzing this compound vacuolation.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. Cell vacuolization induced by Helicobacter pylori VacA toxin: cell line sensitivity and quantitative estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying lymphocyte vacuolization serves as a measure of CLN3 disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adl.usm.my [adl.usm.my]
- 8. researchgate.net [researchgate.net]
- 9. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 10. uniprot.org [uniprot.org]
YM-201636 Technical Support Center: Reversibility of Effects After Washout
This technical support center provides researchers, scientists, and drug development professionals with guidance on the reversibility of cellular effects induced by YM-201636, a selective inhibitor of PIKfyve kinase. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular effect?
This compound is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase that plays a crucial role in endosomal trafficking.[1] PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). Inhibition of PIKfyve by this compound disrupts this process, leading to a characteristic cellular phenotype: the accumulation of enlarged late endosomes and lysosomes, often appearing as large cytoplasmic vacuoles.[2] This disruption affects various cellular processes, including endosomal sorting, retroviral budding, and autophagy.
Q2: Are the cellular effects of this compound reversible after its removal?
Yes, the prominent cellular effects of this compound, particularly the formation of swollen endosomal and lysosomal vesicles, are reversible upon removal of the compound from the cell culture medium.[3] This process is often referred to as "washout."
Q3: How long does it take for cells to recover after this compound washout?
The recovery time can vary depending on the cell type, the concentration of this compound used, and the duration of the treatment. However, studies have shown that the reversal of the swollen vesicle phenotype occurs with kinetics similar to those of its formation. One study observed the beginning of the reversal process after washing out the inhibitor following a 120-minute treatment. Another study using apilimod, another PIKfyve inhibitor, showed that a 2-hour washout period after a 60-minute treatment was sufficient to restore normal lysosome size and number.
Q4: What is the expected outcome of a successful washout experiment?
A successful washout experiment should demonstrate the return of cellular morphology and function to a state comparable to that of untreated control cells. This primarily includes the resolution of the enlarged endo-lysosomal vacuoles and the restoration of normal endosomal trafficking.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Persistent Vacuoles After Washout | Incomplete removal of this compound. | Increase the number and duration of washes with fresh, pre-warmed culture medium. Ensure complete aspiration of the wash buffer between each step. Consider using a larger volume of wash buffer. |
| Cell health is compromised. | Assess cell viability using a trypan blue exclusion assay or other viability assays before and after the washout procedure. Ensure that the treatment with this compound was not overly toxic to the cells. | |
| The washout period is too short. | Extend the incubation time in fresh medium after the washout. Monitor the cells at different time points (e.g., 2, 4, 6, and 24 hours) to determine the optimal recovery time for your specific cell line and experimental conditions. | |
| High Cell Death After Washout | Mechanical stress during washing. | Handle the cells gently during the washing steps. Avoid harsh pipetting or vigorous shaking of the culture plates. |
| Osmotic stress. | Ensure that the wash buffer and fresh medium are at the correct temperature (37°C) and pH. | |
| Variability in Reversibility Between Experiments | Inconsistent washout procedure. | Standardize the washout protocol, including the number of washes, volume of wash buffer, and incubation times. |
| Differences in cell confluence or passage number. | Use cells at a consistent confluence and within a similar passage number range for all experiments to minimize variability. |
Quantitative Data on Reversibility
While specific quantitative data on the time-course of this compound washout is limited in the public domain, the following table summarizes the key qualitative and semi-quantitative findings from available studies.
| Parameter | Effect of this compound | Reversibility After Washout | Time Course of Reversal | Reference |
| Endo-lysosomal Vesicle Size | Significant enlargement, formation of large vacuoles. | Vesicles return to normal size. | Begins after washout following 120 min of treatment. Kinetics are similar to formation. | [3] |
| Lysosome Number | Decrease in the number of individual lysosomes. | Number of lysosomes returns to normal levels. | Observed after a 2-hour washout following a 60-minute treatment with a PIKfyve inhibitor. | |
| Endosomal Trafficking | Impaired trafficking of endosomal cargo. | Trafficking pathways are restored. | Not explicitly quantified, but implied to coincide with morphological recovery. |
Experimental Protocols
General Protocol for this compound Treatment and Washout
This protocol provides a general framework. Optimization for specific cell lines and experimental goals is recommended.
Materials:
-
Cells cultured in appropriate vessels (e.g., 6-well plates, chamber slides)
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), sterile and pre-warmed to 37°C
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 50-70% confluency at the time of the experiment.
-
This compound Treatment:
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium. A typical concentration range is 100-800 nM.
-
Aspirate the existing medium from the cells.
-
Add the medium containing this compound to the cells.
-
Incubate for the desired treatment time (e.g., 60-120 minutes).
-
-
Washout:
-
Aspirate the this compound-containing medium.
-
Gently wash the cells twice with pre-warmed PBS. Ensure complete removal of the PBS after each wash.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Recovery:
-
Return the cells to the incubator.
-
Monitor the cells for recovery at various time points (e.g., 1, 2, 4, 8, 24 hours) post-washout using microscopy or other analytical methods.
-
Immunofluorescence Staining for Endosomal Markers
This protocol can be used to visualize the effects of this compound and its washout on endosomal morphology.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: After the desired treatment or recovery time, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
PIKfyve Signaling Pathway
Caption: PIKfyve signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Washout
Caption: A typical experimental workflow for assessing the reversibility of this compound effects.
Logical Relationship of this compound Effect and Reversal
Caption: Logical flow of this compound's effect on cells and the reversal upon washout.
References
Optimizing YM-201636 incubation time for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing incubation times and troubleshooting experiments involving the PIKfyve inhibitor, YM-201636.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective small-molecule inhibitor of the lipid kinase PIKfyve.[1][2] PIKfyve is the enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from its precursor, phosphatidylinositol 3-phosphate (PI3P).[3][4] By inhibiting PIKfyve, this compound acutely blocks the production of PtdIns(3,5)P2, which disrupts various cellular processes, particularly endomembrane transport and autophagy.[1][4][5]
Q2: What is the most common observable phenotype after this compound treatment? A2: The most characteristic cellular response to this compound treatment is the formation of large cytoplasmic vacuoles or swollen vesicles.[1][6] This phenotype is a direct consequence of disrupted endosomal and lysosomal trafficking pathways due to the depletion of PtdIns(3,5)P2.[7][8] The size and rate of vacuole formation are dependent on both the concentration of the inhibitor and the duration of the incubation.[1]
Q3: What is a typical starting concentration and incubation time for a this compound experiment? A3: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological question being investigated. For acute effects on endosomal sorting, such as inducing vacuolation in NIH3T3 cells, a concentration of around 800 nM for 2 to 3 hours is effective.[1] To inhibit PtdIns(3,5)P2 production by 80%, a 10-minute incubation with 800 nM this compound was sufficient in NIH3T3 cells.[1][4] For cytotoxicity studies in cancer cell lines, longer incubation times of 24 to 72 hours with concentrations in the micromolar range may be necessary.[3]
Q4: How quickly do the effects of this compound appear, and are they reversible? A4: The morphological effects of this compound, such as vacuole formation, can appear within hours of treatment.[1][8] These effects have been shown to be reversible. Upon withdrawal of this compound from the culture medium, the swollen vesicle phenotype reverts with kinetics similar to those of its formation.[1]
Q5: Does this compound have known off-target effects? A5: While this compound is highly selective for PIKfyve, off-target effects have been reported, particularly at higher concentrations. It can inhibit insulin-activated class IA PI 3-kinase, which may affect downstream signaling, such as Akt phosphorylation.[9] Additionally, this compound has been shown to directly block two-pore channel 2 (TPC2) in a manner independent of its PIKfyve inhibitory activity.[10]
Data Summary Tables
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 | Selectivity vs. PIKfyve |
| PIKfyve | 33 nM | - |
| p110α (Class IA PI3K) | 3.3 µM | ~100-fold |
| Fab1 (Yeast PIKfyve) | >5 µM | Insensitive |
| Data sourced from Jefferies et al. (2008).[1][4] |
Table 2: Recommended Starting Incubation Times and Concentrations for this compound in Various Cell Lines
| Cell Type | Concentration | Incubation Time | Observed Effect |
| NIH3T3 Fibroblasts | 800 nM | 2-3 hours | Formation of large vesicular structures.[1] |
| NIH3T3 Fibroblasts | 800 nM | 10 minutes | 80% decrease in PtdIns(3,5)P2 production.[4] |
| 3T3L1 Adipocytes | 54 nM (IC50) | 30 minutes | 50% inhibition of insulin-activated glucose uptake.[9] |
| 3T3L1 Adipocytes | 160 nM | 30 minutes | Near-complete inhibition of glucose uptake.[9] |
| Primary Hippocampal Neurons | 1 µM | 4 hours - 2 days | Neuronal vacuolation and cell death.[7][8] |
| NSCLC Cancer Cells (e.g., HCC827) | 10-20 µM | 48-72 hours | Cytotoxicity and increased CLDN1 expression.[3] |
| Liver Cancer Cells (HepG2, Huh-7) | Varies | 24 hours | Inhibition of cell viability via autophagy induction.[11] |
Troubleshooting Guide
Q: I am not observing the expected vacuolation phenotype in my cells. What could be wrong? A: Several factors could contribute to this issue:
-
Concentration: The effective concentration can vary significantly between cell lines. If you are using a low nanomolar concentration, you may need to perform a dose-response curve, increasing the concentration up to the 1 µM range.
-
Incubation Time: The formation of vacuoles is time-dependent. Consider extending the incubation period, for example, from 2 hours to 4, 8, or even 24 hours, while monitoring cell health.
-
Cell Type: Not all cell lines exhibit the same pronounced vacuolation. For instance, 3T3L1 adipocytes show less apparent vacuolation compared to fibroblasts or CHO cells at similar concentrations.[6]
-
Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q: My cells are showing high levels of toxicity even at short incubation times. How can I address this? A: Unintended cytotoxicity can be managed by:
-
Reducing Concentration: Titrate the this compound concentration downwards. A potent effect on PtdIns(3,5)P2 levels can be achieved at concentrations lower than those that induce rapid cell death.[4]
-
Shortening Incubation Time: For signaling or trafficking studies, a short incubation of 10-60 minutes may be sufficient to inhibit PIKfyve without causing widespread cell death.[4][9]
-
Investigating Cell Death Mechanism: this compound can induce an apoptosis-independent cell death pathway in some cell types, such as neurons.[5][7] Standard apoptosis assays may not be informative. Consider viability assays like MTT or trypan blue exclusion.
Q: I am observing changes in the PI3K/Akt signaling pathway. Is this an off-target effect? A: This is likely an off-target effect. This compound has been shown to inhibit class IA PI 3-kinase at higher concentrations, which would directly impact Akt phosphorylation.[9] To confirm that your primary phenotype is due to PIKfyve inhibition, try to find the lowest effective concentration that produces the desired effect (e.g., vacuolation) while having a minimal impact on the Akt pathway.
Key Experimental Protocols
Protocol 1: Induction and Observation of Cytoplasmic Vacuolation This protocol is adapted from methodologies used on NIH3T3 cells.[1]
-
Cell Plating: Plate NIH3T3 cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock to the final working concentration (e.g., 800 nM) in pre-warmed complete culture medium. Include a DMSO-only vehicle control.
-
Incubation: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Treatment: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 2-4 hours). For time-course experiments, use separate wells for each time point.
-
Imaging: After incubation, mount the coverslips on glass slides. Observe the cells immediately using phase-contrast or differential interference contrast (DIC) microscopy to visualize the formation of cytoplasmic vacuoles.
Protocol 2: Analysis of PtdIns(3,5)P2 Inhibition This protocol outlines the key steps for measuring the direct impact of this compound on phosphoinositide levels.[1][4]
-
Metabolic Labeling: Plate cells (e.g., NIH3T3) and incubate with [32P]orthophosphate in phosphate-free medium to label the cellular ATP pool.
-
Serum Starvation: Serum-starve the cells (e.g., for 18 hours in 0.1% serum) to reduce basal phosphoinositide turnover.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 800 nM) or a vehicle control for a short duration.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 10% serum) for a brief period (e.g., 10 minutes) in the continued presence of the inhibitor or vehicle.
-
Lipid Extraction: Stop the reaction by adding ice-cold acid (e.g., 1 M HCl). Scrape the cells and extract the phosphoinositides using an appropriate solvent system (e.g., chloroform/methanol).
-
Analysis: Separate the deacylated phosphoinositides using high-performance liquid chromatography (HPLC) and quantify the amount of radiolabel in each phosphoinositide species to determine the relative change in PtdIns(3,5)P2 levels.
Visual Guides
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. embopress.org [embopress.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]
- 9. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-pore channel blockade by phosphoinositide kinase inhibitors YM201636 and PI-103 determined by a histidine residue near pore-entrance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
How to minimize YM-201636 off-target activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target activity of YM-201636 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a potent and selective inhibitor of PIKfyve kinase, with an IC50 of 33 nM.[1][2] Its primary on-target effect is the inhibition of the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key regulator of endosomal trafficking.[2][3] This inhibition leads to disruptions in endomembrane transport, including the accumulation of late endosomal compartments.[2][4]
Q2: I'm observing significant cytotoxicity at concentrations expected to be selective for PIKfyve. What could be the cause?
While this compound is selective for PIKfyve, off-target effects can contribute to cytotoxicity, especially at higher concentrations or in sensitive cell types. Here are some potential causes and troubleshooting steps:
-
PIKfyve-unrelated target engagement: At low nanomolar concentrations (IC50 of 54 nM for inhibition of net insulin response), this compound can inhibit glucose uptake in adipocytes, which may be due to a high-affinity, PIKfyve-unrelated target.[5]
-
Inhibition of Class IA PI 3-kinase: At higher concentrations, this compound can inhibit the insulin-dependent activation of class IA PI 3-kinase.[5] The reported IC50 for the p110α subunit of PI3K is 3.3 µM, which is approximately 100-fold higher than for PIKfyve.[1][2]
-
Apoptosis-independent cell death: In primary mouse hippocampal neurons, this compound has been shown to cause apoptosis-independent cell death preceded by the vacuolation of endolysosomal membranes.[4][6][7]
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell line.
-
Use the lowest effective concentration: Once the optimal concentration is determined, use the lowest possible concentration to minimize the risk of engaging off-target kinases.
-
Monitor cell viability: Use a sensitive cell viability assay to assess cytotoxicity across a range of this compound concentrations.
-
Consider alternative inhibitors: If off-target effects remain a concern, consider using a structurally different PIKfyve inhibitor with a distinct selectivity profile, such as apilimod.[8]
Q3: My results show alterations in signaling pathways that are not directly downstream of PtdIns(3,5)P2. Is this an off-target effect?
Yes, it is possible. This compound has been observed to modulate signaling pathways other than the canonical PIKfyve pathway. For instance, it has been shown to induce EGFR mRNA expression in non-small cell lung cancer (NSCLC) cell lines.[4] Additionally, at low nanomolar concentrations, this compound preferentially inhibits the production of PtdIns5P over PtdIns(3,5)P2, which could lead to unexpected phenotypic outcomes.[9]
Troubleshooting Steps:
-
Profile for off-target liabilities: If you suspect off-target activity, consider having this compound screened against a broad panel of kinases to identify potential off-target interactions.
-
Rescue experiments: To confirm that the observed phenotype is due to PIKfyve inhibition, you can perform a rescue experiment by expressing a this compound-insensitive orthologue, such as the yeast Fab1, which has been shown to partially rescue the effects of the inhibitor.[2]
-
Use siRNA/shRNA as an orthogonal approach: Depleting PIKfyve using RNA interference should phenocopy the effects of this compound if the observed effect is on-target.[2]
Q4: I am observing significant vacuolation in my cells after treatment with this compound. Is this an expected on-target effect?
Yes, the formation of swollen vacuoles is a well-documented on-target effect of PIKfyve inhibition.[6][9] This phenotype is a direct consequence of the disruption of endosome maturation caused by the depletion of PtdIns(3,5)P2.[10] However, the extent of vacuolation can vary between cell types.[9]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Notes |
| PIKfyve | 33 nM | Primary on-target kinase.[1][2] |
| p110α (Class IA PI3K) | 3.3 µM | ~100-fold less potent than against PIKfyve.[1][2] |
| Fab1 (yeast orthologue) | >5 µM | Insensitive to this compound.[2] |
| Type Iα PtdInsP kinase | >2 µM | |
| Type IIγ PtdInsP kinase | >10 µM | Not inhibited.[11] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound is binding to its intended target, PIKfyve, within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Heating: Heat cell lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble PIKfyve protein remaining at each temperature using Western blotting.
-
Analysis: In this compound-treated samples, a higher amount of soluble PIKfyve at elevated temperatures compared to the control indicates target engagement and stabilization.
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow to assess the selectivity of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial service that offers kinome-wide screening.
-
Assay Format: The service will perform in vitro kinase activity assays against a large panel of recombinant kinases (e.g., >400). This measures the ability of this compound to inhibit the activity of each kinase at a fixed concentration (e.g., 1 µM).
-
Data Analysis: Results are typically presented as the percentage of inhibition for each kinase. "Hits" are kinases that are inhibited above a certain threshold (e.g., >50%).
-
Follow-up: For significant off-target hits, it is crucial to determine the IC50 to understand the potency of this compound against these kinases.
Visualizations
Caption: PIKfyve Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Off-Target Effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. embopress.org [embopress.org]
- 3. embopress.org [embopress.org]
- 4. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with YM-201636: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with YM-201636, a potent and selective inhibitor of PIKfyve.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable small molecule that selectively inhibits PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2][3] By inhibiting PIKfyve, this compound disrupts various cellular processes that are dependent on these phosphoinositides, including endosomal trafficking, lysosomal function, and autophagy.[3][4][5]
Q2: I am observing high variability in the IC50 value of this compound in my experiments. What could be the cause?
Inconsistent IC50 values for this compound can arise from several factors:
-
Cell Line-Specific Differences: The sensitivity to this compound can vary significantly between different cell lines.[6][7] For example, in non-small cell lung cancer (NSCLC) cell lines, the IC50 at 72 hours ranged from 11.07 µM in HCC827 cells to 74.95 µM in H1299 cells.[6]
-
Off-Target Effects: At higher concentrations, this compound can exhibit off-target effects, most notably the inhibition of the p110α subunit of phosphoinositide 3-kinase (PI3K), albeit with a much lower potency (IC50 ≈ 3.3 µM) compared to PIKfyve (IC50 ≈ 33 nM).[8][9][10] This can lead to confounding results, particularly in pathways where PI3K signaling is prominent.
-
Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the duration of drug exposure can all influence the apparent IC50 value.
Q3: I am not observing the expected phenotype (e.g., vacuolation) after treating my cells with this compound. What should I check?
-
Compound Integrity and Solubility: Ensure that your this compound stock solution is properly prepared and stored. This compound is soluble in DMSO.[8][11] For cell-based assays, it is crucial to use a freshly prepared working solution and to ensure that the final DMSO concentration in the culture medium is not toxic to the cells.
-
Concentration and Incubation Time: The formation of cytoplasmic vacuoles, a characteristic effect of PIKfyve inhibition, is both time- and concentration-dependent.[12] In NIH3T3 cells, vacuolation is typically observed with concentrations around 800 nM.[12] Review the literature for effective concentrations and treatment durations for your specific cell type and experimental goal.
-
Cellular Context: The manifestation of the phenotype may be cell-type dependent. Some cell lines may be more resistant to the morphological changes induced by PIKfyve inhibition.
Q4: Can this compound affect autophagy? The results in my autophagy assay are ambiguous.
Yes, this compound has been shown to modulate autophagy, but its effects can be complex and context-dependent.[5][13] In some cancer cell lines, this compound induces autophagy, which contributes to its anti-proliferative effects.[13][14] However, in other contexts, such as in primary neurons, it can lead to a dysregulation of autophagy and apoptosis-independent cell death.[5][15] To clarify your results:
-
Use Multiple Autophagy Markers: Relying on a single marker like LC3 conversion can be misleading. Combine it with other assays such as p62/SQSTM1 degradation, autophagic flux assays (using lysosomal inhibitors like bafilomycin A1 or chloroquine), and electron microscopy to get a comprehensive picture.
-
Consider the Cellular Background: The autophagic response to this compound can be influenced by the basal autophagic tone and the status of other signaling pathways (e.g., EGFR) in your cells.[13]
Troubleshooting Guides
Problem 1: Inconsistent Inhibition of Downstream Signaling
| Possible Cause | Troubleshooting Steps |
| Off-target inhibition of PI3K | * Dose-response experiment: Perform a careful dose-response study to determine the optimal concentration of this compound that inhibits PIKfyve without significantly affecting PI3K. The IC50 for p110α is approximately 100-fold higher than for PIKfyve.[9] * Use a more selective inhibitor: If PI3K inhibition is a major concern, consider using a more selective PIKfyve inhibitor if available, or use a specific PI3K inhibitor as a control. * Confirm target engagement: If possible, directly measure the levels of PtdIns(3,5)P2 to confirm PIKfyve inhibition at the concentrations used. |
| Cell-type specific signaling pathways | * Literature review: Thoroughly research the known signaling pathways in your specific cell line. The cellular response to PIKfyve inhibition can be highly context-dependent. * Knockdown/knockout controls: Use siRNA or CRISPR-Cas9 to specifically deplete PIKfyve as a complementary approach to confirm that the observed effects are on-target. |
Problem 2: Variability in Cell Viability/Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Differences in proliferation rates | * Normalize to cell number at time zero: When performing multi-day cytotoxicity assays, normalize the results to the cell number at the time of drug addition to account for differences in proliferation rates between cell lines. * Optimize seeding density: Ensure that cells are in the exponential growth phase and have not reached confluency by the end of the experiment. |
| Solvent toxicity | * DMSO control: Always include a vehicle control (DMSO) at the same final concentration used for this compound to account for any solvent-induced cytotoxicity. |
| Assay timing | * Time-course experiment: The cytotoxic effects of this compound can be time-dependent.[6] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (PIKfyve) | 33 nM | Cell-free assay | [8][9][10][11] |
| IC50 (p110α) | 3.3 µM | Cell-free assay | [8][9][10] |
| IC50 (2-deoxyglucose uptake) | 54 nM | 3T3L1 adipocytes | [8][11] |
| IC50 (Cytotoxicity, 72h) | 11.07 µM | HCC827 cells | [6][7] |
| IC50 (Cytotoxicity, 72h) | 15.03 µM | Calu-1 cells | [6][7] |
| IC50 (Cytotoxicity, 72h) | 74.95 µM | H1299 cells | [6][7] |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Stock Solution Preparation: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and enter the exponential growth phase.
-
Treatment: Remove the existing medium and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Proceed with the planned downstream assays (e.g., cell viability, western blotting, immunofluorescence).
Protocol for Assessing Endosomal Trafficking
This protocol is adapted from studies observing the effect of this compound on endosomal markers.[16][17]
-
Cell Culture: Plate cells (e.g., Raw264.7 macrophages) on coverslips in a 24-well plate.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle control for 30 minutes.
-
Pulse with Fluorescent Cargo: Add a fluorescently labeled cargo that is internalized via endocytosis (e.g., FITC-CpG for TLR9 trafficking) and incubate for a short period (e.g., 10 minutes).
-
Chase: Wash the cells to remove excess cargo and incubate in fresh medium (with or without this compound) for various time points to follow the trafficking of the cargo through the endosomal pathway.
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes).
-
Microscopy and Analysis: Acquire images using a fluorescence microscope and quantify the colocalization of the fluorescent cargo with the endosomal markers.
Visualizations
Caption: PIKfyve signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. apexbt.com [apexbt.com]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 4. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. selleckchem.com [selleckchem.com]
- 9. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. embopress.org [embopress.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses | PLOS One [journals.plos.org]
YM-201636 and Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using YM-201636 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of PIKfyve kinase.[1][2][3][4] PIKfyve is a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P) from phosphatidylinositol 3-phosphate (PI3P).[5] These phosphoinositides are crucial for regulating intracellular membrane trafficking, particularly within the endolysosomal system.[6] By inhibiting PIKfyve, this compound disrupts these pathways, leading to various cellular effects.[2]
Q2: What is the expected cellular phenotype after treatment with this compound?
Treatment of cells with this compound typically induces the formation of large cytoplasmic vacuoles.[4][6] This is a consequence of the disruption of endomembrane transport and the accumulation of late endosomal compartments.[2] In many cell types, this is followed by apoptosis-independent cell death.[5][6] Additionally, this compound has been shown to induce autophagy in some cancer cell lines, such as liver cancer cells.[1][7]
Q3: How does this compound affect cell viability?
This compound generally reduces cell viability in a dose- and time-dependent manner.[5][7] The cytotoxic effects have been observed in various cell lines, including non-small cell lung cancer (NSCLC) cells and primary neurons.[5][6] The reduction in viability is often attributed to the profound disruption of endolysosomal function and the induction of autophagy-related cell death.
Q4: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) for PIKfyve kinase activity is approximately 33 nM in cell-free assays.[1][2][3][4] However, the effective concentration for observing cellular effects and reducing cell viability can vary significantly depending on the cell type and the duration of treatment. For example, in NSCLC cell lines, the IC50 values after 72 hours of treatment ranged from 11.07 µM to 74.95 µM.[5]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various contexts.
| Target/Process | System/Cell Line | IC50 Value | Reference |
| PIKfyve Kinase | Cell-free assay | 33 nM | [1][2][3] |
| p110α | Cell-free assay | 3.3 µM | [1][3] |
| Insulin-activated 2-deoxyglucose uptake | 3T3L1 adipocytes | 54 nM | [1] |
| Cell Viability (72h) | Calu1 (NSCLC) | 15.03 µM | [5] |
| Cell Viability (72h) | HCC827 (NSCLC) | 11.07 µM | [5] |
| Cell Viability (72h) | H1299 (NSCLC) | 74.95 µM | [5] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway inhibited by this compound.
Caption: General workflow for a cell viability assay.
Troubleshooting Guide
Q: My untreated control cells show low viability. What could be the cause?
A: Low viability in control wells can stem from several issues:
-
Cell Seeding Density: The initial number of cells seeded may be too low or too high. Optimize the seeding density for your specific cell line.
-
Contamination: Microbial contamination (e.g., mycoplasma) can negatively impact cell health. Regularly test your cell cultures for contamination.[8]
-
Reagent/Media Quality: Ensure that your cell culture media and supplements are not expired and have been stored correctly.
-
Handling Errors: Over-trypsinization or harsh pipetting can damage cells.
Q: I am not observing the expected dose-dependent decrease in cell viability with this compound.
A: This could be due to several factors:
-
Compound Potency: Verify the integrity and concentration of your this compound stock solution. The compound may have degraded if not stored properly.
-
Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider extending the treatment time (e.g., to 48 or 72 hours).[5]
-
Cell Line Resistance: Some cell lines may be inherently more resistant to PIKfyve inhibition. This could be due to their specific genetic background or signaling pathway dependencies.[5]
-
Assay Interference: The chosen viability assay might be incompatible with this compound. For example, the compound could interfere with the absorbance or fluorescence readings. Run a compound-only control (no cells) to check for interference.
Q: I see significant well-to-well variability in my assay results.
A: High variability can obscure real effects. To minimize it:
-
Consistent Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an even distribution of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to minimize this effect.
-
Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique when adding cells, compound, and assay reagents.
-
Proper Mixing: Ensure the assay reagent is thoroughly mixed in each well before reading the plate.
Caption: Troubleshooting decision tree for cell viability assays.
Detailed Experimental Protocol: XTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent non-small cell lung cancer (NSCLC) cells.[5]
Materials:
-
NSCLC cell lines (e.g., Calu-1, H1299, HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%) via a method like Trypan Blue exclusion.[9]
-
Prepare a cell suspension in complete growth medium.
-
Seed 5,000 to 10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. A typical concentration range to test might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
XTT Assay:
-
Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. The incubation time may need optimization depending on the metabolic activity of the cell line.
-
-
Data Acquisition:
-
After incubation with XTT, gently shake the plate to evenly distribute the colored formazan product.
-
Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract non-specific background readings.
-
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the test wavelength absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. embopress.org [embopress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
Validation & Comparative
On-Target Validation of YM-201636: A Comparative Guide to siRNA-Mediated PIKfyve Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the selective PIKfyve inhibitor, YM-201636, with the effects of small interfering RNA (siRNA)-mediated silencing of PIKfyve. Validating that a small molecule inhibitor's cellular phenotype is due to its interaction with the intended target is a critical step in drug development. This guide offers experimental data, detailed protocols, and visual aids to assist researchers in performing such validation studies.
The primary target of this compound is the lipid kinase PIKfyve, which plays a crucial role in endosomal trafficking by converting phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1] Inhibition of PIKfyve, either by a small molecule like this compound or by genetic knockdown using siRNA, leads to a characteristic cellular phenotype: the formation of large cytoplasmic vacuoles.[2][3] This guide will delve into the specifics of this and other related phenotypes to provide a clear comparison.
Data Presentation: this compound vs. PIKfyve siRNA
The following table summarizes the comparative effects of this compound and PIKfyve siRNA on various cellular phenotypes. It is important to note that experimental conditions such as cell line, treatment duration, and concentration may vary between studies.
| Parameter | This compound | PIKfyve siRNA | Key Findings & References |
| Cellular Vacuolation | Induces pronounced cytoplasmic vacuolation.[2] | Phenocopies the vacuolation effect of this compound.[1][3] | Both methods lead to the formation of enlarged endosomal vacuoles, confirming the on-target effect. In NIH3T3 cells, approximately 25% of cells transfected with PIKfyve siRNA displayed this phenotype, consistent with transfection efficiency.[3] |
| Neuronal Cell Viability | Reduces survival of primary hippocampal neurons by ~50% after 24 hours.[2] | Not explicitly quantified in the provided search results, but genetic alteration of the PIKfyve complex is known to cause neurodegeneration.[2][4] | Inhibition of PIKfyve activity, either chemically or genetically, is detrimental to neuronal health.[2][4] |
| Endosomal Trafficking | Disrupts the distribution of CI-M6PR and TGN-46 proteins. | Induces similar changes in the distribution of CI-M6PR and TGN-46. | A direct comparison in HeLa cells showed that both the inhibitor and siRNA cause these proteins to accumulate in dispersed punctae. |
| Autophagy | Increases levels of the autophagosomal marker LC3-II.[4][5] | Not explicitly quantified in the provided search results, but PIKfyve is implicated in autophagy regulation. | This compound-induced increase in LC3-II suggests an alteration in the autophagic process.[4][5] |
Experimental Protocols
Validating this compound On-Target Effects with PIKfyve siRNA
This protocol outlines a typical workflow for comparing the cellular effects of this compound with those of PIKfyve siRNA.
1. Cell Culture and Reagents:
-
Cell Line: NIH3T3 or HeLa cells are commonly used and have been shown to exhibit the characteristic vacuolation phenotype.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Reagents:
-
This compound (Stock solution in DMSO)
-
PIKfyve-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for viability assays (e.g., MTT, Trypan Blue)
-
Fixatives and antibodies for immunofluorescence (e.g., anti-LAMP1)
-
2. siRNA Transfection:
-
Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. A final siRNA concentration of 50-100 nM is typically effective.
-
Incubate cells with the siRNA complexes for 48-72 hours to ensure sufficient knockdown of the target protein.
-
(Optional but recommended) Verify PIKfyve knockdown by Western blotting or qRT-PCR.
3. This compound Treatment:
-
For comparison, seed cells at the same density as for the siRNA experiment.
-
Treat cells with this compound at a concentration known to induce the desired phenotype (e.g., 800 nM for vacuolation in NIH3T3 cells).
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated cells.
-
Incubate for a duration that corresponds to the desired endpoint (e.g., 2-24 hours).
4. Phenotypic Analysis:
-
Quantification of Cellular Vacuolation:
- After treatment, capture phase-contrast images of the cells.
- Manually or using image analysis software, count the number of cells exhibiting clear, large cytoplasmic vacuoles.
- Express the data as the percentage of vacuolated cells relative to the total number of cells.
-
Cell Viability Assay (e.g., MTT Assay):
- After the treatment period, add MTT reagent to the cells and incubate according to the manufacturer's instructions.
- Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
- Calculate cell viability as a percentage of the vehicle-treated control.
-
Immunofluorescence Staining:
- Fix cells with 4% paraformaldehyde.
- Permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
- Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
- Incubate with a primary antibody against an endosomal/lysosomal marker (e.g., LAMP1).
- Incubate with a fluorescently labeled secondary antibody.
- Mount coverslips and visualize using a fluorescence microscope.
Mandatory Visualization
Caption: PIKfyve signaling and points of intervention.
Caption: Experimental workflow for validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Role of PIKfyve/Fab1 in Vesicular Trafficking: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of the PIKfyve inhibitor YM-201636 in mammalian cells and the genetic inactivation of its orthologue, Fab1, in yeast. This analysis, supported by experimental data, illuminates the conserved function of this lipid kinase in regulating vacuolar and endosomal homeostasis.
The mammalian lipid kinase PIKfyve and its yeast orthologue Fab1 play a critical role in the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling molecule in endosomal and lysosomal trafficking.[1] Inhibition of this pathway, either chemically or genetically, leads to a dramatic and comparable phenotype in both mammalian and yeast cells: the formation of enlarged vacuoles and endosomes. This guide explores this parallel by examining the effects of the selective PIKfyve inhibitor, this compound, and the consequences of Fab1 gene mutation.
A key piece of evidence underscoring the functional conservation of this pathway is a "rescue" experiment where the this compound-insensitive yeast Fab1 protein was expressed in mammalian cells. This heterologous expression was able to partially reverse the vacuole-swelling phenotype induced by this compound, demonstrating the functional equivalence of the yeast protein in the mammalian cellular context.[2]
Comparative Analysis of Phenotypes
The primary observable phenotype resulting from the disruption of the PIKfyve/Fab1 pathway is a significant alteration in vacuolar/endosomal morphology. The table below summarizes the quantitative data from studies on this compound-treated mammalian cells and yeast fab1 mutants.
| Model System | Condition | Parameter | Observation | Reference |
| Primary mouse hippocampal neurons | Treatment with 1 µM this compound for 4 hours | Vacuole Area | Increased to 10-13% of the total cytoplasmic area. | [3][4] |
| Vacuole Diameter | Ranged from 200-4000 nm. | [4] | ||
| Vacuole Number | Increased from an average of 0-6 to 14-18 per cell. | [4] | ||
| Saccharomyces cerevisiae | Temperature-sensitive fab1 mutant (shifted to nonpermissive temperature for 30 mins) | Vacuole Size | More than doubled in size. | [5][6][7] |
| Saccharomyces cerevisiae | fab1 deletion mutant | Vacuole Size | Described as "extremely enlarged," occupying the majority of the cell. | [1] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental logic, the following diagrams are provided.
Caption: PIKfyve/Fab1 signaling pathway in mammalian and yeast cells.
Caption: Workflow of the this compound rescue experiment using yeast Fab1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and fab1 mutant phenotypes.
Yeast Vacuole Staining with FM4-64
This protocol is used to visualize the vacuolar membrane in Saccharomyces cerevisiae.
Materials:
-
Yeast cells (fab1 mutant and wild-type control)
-
Growth medium (e.g., YPD)
-
FM4-64 dye (e.g., from a 1 mg/mL stock in DMSO)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)
Procedure:
-
Grow yeast cells to the mid-log phase in the appropriate growth medium and at the permissive temperature (e.g., 24°C) for temperature-sensitive mutants.
-
Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed medium.
-
Add FM4-64 dye to a final concentration of approximately 40 µM.
-
Incubate the cells with the dye for 15-30 minutes. This allows the dye to be endocytosed and transported to the vacuolar membrane.
-
Pellet the cells by centrifugation to remove the dye-containing medium.
-
Resuspend the cells in fresh, pre-warmed medium without the dye and incubate for a "chase" period of 1-2 hours. This allows the dye to accumulate in the vacuolar membrane. For temperature-sensitive mutants, a duplicate sample should be shifted to the nonpermissive temperature (e.g., 38°C) during the chase period.
-
After the chase, pellet the cells and resuspend them in a small volume of medium.
-
Mount a small aliquot of the cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the stained vacuoles using a fluorescence microscope. Compare the vacuole morphology between wild-type and fab1 mutant cells.
Visualization of Endosomes/Lysosomes in Mammalian Cells Treated with this compound
This protocol describes the use of LysoTracker dye and immunofluorescence to observe the effects of this compound on acidic organelles and specific endosomal markers.
Materials:
-
Adherent mammalian cells (e.g., NIH3T3, HeLa) cultured on coverslips
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
LysoTracker Red DND-99
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against an endosomal/lysosomal marker (e.g., LAMP1)
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed mammalian cells on coverslips in a culture dish and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 800 nM) or DMSO as a vehicle control for a specified period (e.g., 2-3 hours).[2]
-
For LysoTracker Staining: During the last 30 minutes of the this compound treatment, add LysoTracker Red to the medium at a final concentration of 100 nM.[2]
-
Rinse the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
For Immunofluorescence: After fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.
-
Incubate with the primary antibody (e.g., anti-LAMP1) diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope, observing the morphology and distribution of the stained organelles.
References
- 1. Fab1p Is Essential for PtdIns(3)P 5-Kinase Activity and the Maintenance of Vacuolar Size and Membrane Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel PI(4)P 5-kinase homologue, Fab1p, essential for normal vacuole function and morphology in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Novel PI(4)P 5-kinase homologue, Fab1p, essential for normal vacuole function and morphology in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PIKfyve Inhibitors: YM-201636 vs. Apilimod
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating biological pathways and validating therapeutic targets. This guide provides an objective comparison of two widely used small molecule inhibitors of PIKfyve kinase, YM-201636 and apilimod, supported by experimental data and detailed protocols.
PIKfyve, a phosphoinositide kinase, plays a crucial role in cellular function by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][2] This lipid product is essential for regulating endosomal trafficking, lysosomal homeostasis, and autophagy.[3][4] Dysregulation of PIKfyve activity is implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.[1][4] this compound and apilimod are two of the most prominent inhibitors used to probe PIKfyve function.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and apilimod, providing a clear comparison of their potency and selectivity.
| Parameter | This compound | Apilimod (STA-5326) |
| Target | PIKfyve | PIKfyve |
| PIKfyve IC₅₀ | 33 nM[5][6] | 14 nM[6][7] |
| Known Off-Targets | p110α (IC₅₀ = 3.3 µM)[5][8] | Highly selective; no significant activity reported against other lipid or protein kinases.[9] |
| Cellular Activity | Inhibits retroviral budding; induces cytoplasmic vacuolation.[5][10] | Inhibits IL-12/IL-23 production (IC₅₀ ≈ 1-2 nM); induces cytoplasmic vacuolation; antiproliferative in B-cell non-Hodgkin lymphoma.[7][11] |
Signaling Pathway and Inhibition
PIKfyve exists in a complex with the scaffold protein Vac14 and the phosphatase Fig4, which tightly regulate its activity.[1] The kinase phosphorylates PI(3)P on the 5' position of the inositol ring, producing PI(3,5)P₂. This lipid acts as a signaling molecule to control processes like endosome-to-lysosome fusion and lysosomal fission. Both this compound and apilimod are potent ATP-competitive inhibitors that bind to the kinase domain of PIKfyve, blocking this critical phosphorylation step.[9] Inhibition leads to a cellular accumulation of the substrate, PI(3)P, and a depletion of the product, PI(3,5)P₂, resulting in the disruption of endolysosomal pathways.[9]
Detailed Comparison
Potency and Selectivity
Apilimod is a more potent inhibitor of PIKfyve, with an IC₅₀ of approximately 14 nM, compared to 33 nM for this compound.[6][7] A key differentiator is selectivity. Apilimod is highly selective for PIKfyve, showing no significant activity against a broad panel of other lipid and protein kinases.[9] In contrast, this compound exhibits off-target activity against the class I PI3K isoform p110α, albeit at a concentration roughly 100-fold higher than its IC₅₀ for PIKfyve (3.3 µM vs 33 nM).[5][10] This makes apilimod a more precise tool for studies where specificity for PIKfyve is paramount.
Cellular Effects and Phenotypes
Both inhibitors induce a characteristic cellular phenotype: the formation of large cytoplasmic vacuoles.[9][12] This is a direct consequence of disrupting endolysosomal trafficking and homeostasis due to the depletion of PI(3,5)P₂.[9][12]
A significant distinction is apilimod's potent inhibitory effect on the production of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23) in immune cells, with an IC₅₀ in the low nanomolar range (1-2 nM).[6][7] This effect, which led to its initial development for autoimmune diseases, appears to be a direct result of PIKfyve inhibition.[9] While this compound also impacts cellular trafficking pathways, its effects on cytokine production are less characterized.
Recent studies have explored the antiviral potential of both compounds, as the endosomal pathway targeted by PIKfyve is critical for the entry of many viruses, including Ebola and SARS-CoV-2.[4][13]
Experimental Methodologies
Accurate comparison and interpretation of inhibitor data rely on robust experimental protocols. Below are methodologies for key assays used in the characterization of PIKfyve inhibitors.
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of purified PIKfyve by measuring the amount of ADP produced during the phosphorylation reaction.
-
Objective: To determine the IC₅₀ value of an inhibitor against purified PIKfyve kinase.
-
Materials: Recombinant human PIKfyve, Lipid Kinase Buffer, PI(3)P:PS substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Protocol:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound or apilimod) in a 96-well plate.
-
Add diluted active PIKfyve enzyme to each well.[14]
-
Add the lipid substrate PI(3)P:PS (phosphatidylinositol 3-phosphate:phosphatidylserine).[15]
-
Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., near the Kₘ for ATP). Incubate at 30°C for a defined period (e.g., 40 minutes).[14]
-
Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[14]
-
Measure luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to kinase activity.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phosphoinositide Level Analysis
This method measures the levels of specific phosphoinositides in cells treated with inhibitors to confirm target engagement and the mechanism of action.
-
Objective: To quantify changes in cellular PI(3)P and PI(3,5)P₂ levels following inhibitor treatment.
-
Materials: Cell line (e.g., HeLa, HEK293), [³H]-myo-inositol, perchloric acid, HPLC system.
-
Protocol:
-
Metabolically label cells by culturing them in a medium containing [³H]-myo-inositol for 48-72 hours to incorporate the radiolabel into the phosphoinositide pool.[16]
-
Treat the labeled cells with the PIKfyve inhibitor (or vehicle control) for the desired time and concentration.
-
Stop the reaction and lyse the cells. Extract total lipids using a solvent system (e.g., chloroform/methanol).
-
Deacylate the lipid extract to remove fatty acid chains, leaving the water-soluble glycerophosphoinositol head groups.
-
Separate the different glycerophosphoinositols using a strong anion exchange High-Performance Liquid Chromatography (HPLC) system.[9][16]
-
Detect the radiolabeled peaks using an in-line scintillation counter.
-
Quantify the peaks corresponding to PI(3)P and PI(3,5)P₂ and normalize to control-treated cells to determine the effect of the inhibitor. A successful PIKfyve inhibitor will cause a decrease in the PI(3,5)P₂ peak and an increase in the PI(3)P peak.[9]
-
Experimental and Screening Workflow
The identification and validation of novel PIKfyve inhibitors typically follow a multi-stage process, moving from biochemical assays to cellular and functional confirmation.
Conclusion
Both this compound and apilimod are potent and valuable tools for studying the biology of PIKfyve.
-
Apilimod stands out as the more potent and selective inhibitor. Its well-defined specificity makes it the preferred choice for experiments where off-target effects, particularly on the PI3K pathway, could confound results. Its established role in inhibiting IL-12/23 production provides a robust functional readout.[9]
The choice between these two inhibitors will ultimately depend on the specific experimental context, the required level of selectivity, and the biological question being addressed. This guide provides the necessary data and methodological framework to make an informed decision for advancing research in this critical area of cell biology and drug discovery.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. selleckchem.com [selleckchem.com]
YM-201636 Selectivity Profile: A Comparative Guide for Researchers
YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase crucial for the production of phosphoinositides PtdIns(3,5)P₂ and PtdIns5P. These lipids are vital for regulating endosomal trafficking, lysosomal homeostasis, and autophagy. Due to its role in these fundamental cellular processes, PIKfyve has emerged as a significant target in various research areas, including oncology, neurodegenerative diseases, and virology. This guide provides a comparative analysis of the selectivity profile of this compound against other kinases, offering a valuable resource for researchers designing experiments or developing novel therapeutics.
Quantitative Selectivity Profile of PIKfyve Inhibitors
The inhibitory activity of this compound and other common PIKfyve inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd) values. A lower value indicates higher potency. Selectivity is determined by comparing the inhibitor's potency against its primary target (PIKfyve) versus other kinases. A significant fold-difference in these values highlights the inhibitor's specificity.
| Inhibitor | Primary Target | IC₅₀ / Kd (nM) | Off-Target(s) | Off-Target IC₅₀ / Kd (nM) | Selectivity (Fold Difference) |
| This compound | PIKfyve | 33 [1] | p110α (Class IA PI3K) | 3,300[1] | ~100x |
| Class IA PI3K | Inhibits insulin-induced activation[2] | - | |||
| Apilimod | PIKfyve | 14[3][4] | Kinome Panel (456 kinases) | No significant binding detected[5] | Highly Selective |
| APY0201 | PIKfyve | 5.2[1][6] | Kinome Panel | Superior selectivity over apilimod[2] | Very High Selectivity |
| WX8 | PIKfyve | 1 (Kd)[7] | PIP4K2C | ~300 (Kd)[7] | ~300x |
| MTOR | ~7,000 (Kd)[7] | ~7,000x | |||
| Vacuolin-1 | PIKfyve | Not specified | - | - | Potent and Selective[1][8] |
Summary of Findings:
-
This compound is a potent inhibitor of PIKfyve with an IC₅₀ of 33 nM.[1] It exhibits approximately 100-fold selectivity against the class I PI3K isoform p110α.[1] However, it is noted to be less selective than other available inhibitors, as it also inhibits the insulin-dependent activation of class IA PI 3-kinase.[2]
-
APY0201 emerges as the most potent inhibitor in this comparison, with an IC₅₀ of 5.2 nM.[1][6] It is reported to have superior selectivity compared to apilimod, showing high specificity across broad panels of kinases and other enzymes.[2]
-
Apilimod is also highly potent (IC₅₀ of 14 nM) and is described as "exquisitely selective," with a comprehensive screen against 456 kinases showing PIKfyve as its only significant target.[3][5]
-
WX8 demonstrates high potency with a Kd of 1 nM and exhibits strong selectivity against other related kinases like PIP4K2C (~300-fold) and MTOR (~7000-fold).[7]
Experimental Methodologies
The determination of kinase inhibition and selectivity involves robust biochemical assays. The data presented in this guide are primarily derived from in vitro kinase assays that measure the enzymatic activity of purified kinases in the presence of an inhibitor.
1. In Vitro Lipid Kinase Assay (ADP-Glo™ Format)
This is a common method for quantifying kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to produce a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the ADP produced and thus to the kinase activity.
-
Protocol Outline:
-
Reaction Setup: Recombinant human PIKfyve enzyme is incubated in a kinase buffer with the lipid substrate (e.g., a mixture of phosphatidylinositol 3-phosphate and phosphatidylserine, PI(3)P:PS).
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.
-
Initiation: The kinase reaction is initiated by adding a solution of ATP. The mixture is incubated for a set period (e.g., 40 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the enzymatic reaction and eliminate any unused ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP into ATP.
-
Signal Detection: The newly synthesized ATP drives a luciferase reaction, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is used to calculate the percentage of kinase inhibition at each compound concentration, from which an IC₅₀ value is determined.
-
2. Radiometric Kinase Assay (³²P-ATP Filter Binding)
This classic method measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the lipid substrate.
-
Principle: The radiolabeled lipid product is separated from the unreacted [γ-³²P]ATP by binding it to a membrane. The radioactivity on the membrane is then quantified, which corresponds to the kinase activity.
-
Protocol Outline:
-
Reaction Setup: Similar to the ADP-Glo assay, purified kinase and lipid substrate are prepared in a reaction buffer.
-
Inhibitor Addition: Test compounds are added at various concentrations.
-
Initiation: The reaction is started by adding ATP supplemented with [γ-³²P]ATP. The reaction proceeds for a defined time and temperature.
-
Termination and Capture: The reaction is stopped, and an aliquot is spotted onto a nitrocellulose or other suitable membrane that avidly binds lipids.
-
Washing: The membrane is washed extensively with solutions like 1 M NaCl and 1% phosphoric acid to remove unreacted [γ-³²P]ATP and other non-lipid components.
-
Quantification: The amount of radioactivity trapped on the membrane is measured using a scintillation counter or phosphorimager.
-
Data Analysis: The radioactive counts are proportional to kinase activity. These values are used to calculate percent inhibition and determine the IC₅₀.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
PIKfyve Signaling Pathway
Caption: PIKfyve's role in the phosphoinositide signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AIT-101 | ALZFORUM [alzforum.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vacuolin-1 inhibits autophagy by impairing lysosomal maturation via PIKfyve inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming PIKfyve Inhibition in Cells: A Comparative Guide to Using YM-201636
For researchers investigating the cellular roles of the phosphoinositide kinase PIKfyve, the small molecule inhibitor YM-201636 serves as a potent and selective tool. This guide provides a comparative overview of established methods to confirm its inhibitory action in a cellular context, offering detailed experimental protocols and data presentation to aid in experimental design and interpretation. We also compare this compound with other known PIKfyve inhibitors.
Comparative Analysis of PIKfyve Inhibitors
This compound exhibits high potency and selectivity for PIKfyve. A comparison with other commonly used inhibitors highlights its utility in cellular studies.
| Inhibitor | IC50 (PIKfyve) | IC50 (p110α) | Key Features | Reference |
| This compound | 33 nM | 3 µM | Potent and selective; induces cytoplasmic vacuolation. | [1][2] |
| Apilimod (STA-5326) | ~10 nM | >100-fold selectivity | Highly selective; has been evaluated in clinical trials. | [3][4] |
| APY0201 | Not specified | Not specified | Demonstrates broad anti-multiple myeloma activity. | [3][5] |
| Vacuolin-1 | Not specified | Not specified | Potent inducer of vacuolation by inhibiting PIKfyve. | [4] |
Experimental Approaches to Validate PIKfyve Inhibition by this compound
Several orthogonal approaches can be employed to confirm that this compound is effectively inhibiting PIKfyve in your cellular model.
Direct Measurement of PtdIns(3,5)P2 Levels
The most direct method to confirm PIKfyve inhibition is to measure the levels of its product, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). Treatment with this compound is expected to significantly reduce cellular PtdIns(3,5)P2 levels.[1][2]
Experimental Protocol: Measurement of PtdIns(3,5)P2 by HPLC
-
Metabolic Labeling: Culture cells to near confluency. Wash cells with phosphate-free DMEM, then incubate in phosphate-free DMEM containing [32P]orthophosphate (0.5 mCi/mL) for 2-4 hours to label the cellular ATP pool.
-
Inhibitor Treatment: Add this compound (e.g., 800 nM) or vehicle control (DMSO) to the labeling medium and incubate for the desired time (e.g., 30 minutes).
-
Lipid Extraction: Aspirate the medium and stop the reaction by adding ice-cold 0.5 M HCl. Scrape the cells, transfer to a glass tube, and perform a two-phase lipid extraction using chloroform and methanol.
-
Deacylation: Dry the lipid extract and deacylate the phosphoinositides to release the water-soluble glycerophosphoinositol phosphates (GroPIs).
-
HPLC Analysis: Separate the deacylated GroPIs by high-performance liquid chromatography (HPLC) using a strong anion exchange column.
-
Quantification: Detect and quantify the radiolabeled GroPIs corresponding to PtdIns(3,5)P2 using a scintillation counter. A significant reduction in the PtdIns(3,5)P2 peak in this compound-treated cells compared to the control confirms PIKfyve inhibition.
Assessment of Cellular Phenotypes
A characteristic cellular response to PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles.[1][6] This phenotype is a reliable and readily observable indicator of target engagement.
Experimental Protocol: Visualization of Cytoplasmic Vacuolation
-
Cell Culture and Treatment: Plate cells on glass coverslips or in imaging-compatible dishes. Treat the cells with this compound (e.g., 800 nM) or vehicle control for a suitable duration (e.g., 1-4 hours).
-
Live-Cell Imaging: Observe the cells using phase-contrast or differential interference contrast (DIC) microscopy. The appearance of large, clear vacuoles in the cytoplasm of treated cells is indicative of PIKfyve inhibition.
-
Fixed-Cell Imaging (Optional): For higher resolution imaging, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with markers for endosomes (e.g., EEA1) or lysosomes (e.g., LAMP1) to characterize the origin of the vacuoles.
Monitoring Endosomal Trafficking Defects
PIKfyve plays a crucial role in endosomal sorting and trafficking. Its inhibition leads to the mislocalization of various cargo proteins and endosomal markers.
Experimental Protocol: Immunofluorescence Analysis of Endosomal Markers
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described above.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with primary antibodies against endosomal markers such as the cation-independent mannose-6-phosphate receptor (CI-MPR), EEA1 (early endosomes), or LAMP1 (late endosomes/lysosomes).
-
Microscopy: After incubation with fluorescently labeled secondary antibodies, mount the coverslips and visualize the localization of the markers using a fluorescence microscope. Inhibition of PIKfyve typically leads to the accumulation of CI-MPR in enlarged endosomal structures.[1]
Analysis of Autophagy Modulation
This compound has been shown to dysregulate autophagy, resulting in an accumulation of the autophagosomal marker LC3-II.[6][7][8]
Experimental Protocol: Western Blotting for LC3-II
-
Cell Lysis: Treat cells with this compound or vehicle control. For assessment of autophagic flux, include a condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the this compound treatment. Lyse the cells in RIPA buffer.
-
Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for LC3. Following incubation with an HRP-conjugated secondary antibody, detect the bands by chemiluminescence. An increase in the lipidated form, LC3-II, relative to the cytosolic LC3-I, indicates an alteration in autophagy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving PIKfyve and the experimental workflows for confirming its inhibition.
Caption: PIKfyve signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming PIKfyve inhibition by this compound.
Specificity Controls
To ensure that the observed effects are specifically due to the inhibition of PIKfyve, consider the following controls:
-
siRNA-mediated knockdown of PIKfyve: The phenotype observed with this compound treatment should be mimicked by the specific depletion of PIKfyve using siRNA.[1][2]
-
Rescue with a drug-resistant orthologue: Expression of the this compound-insensitive yeast orthologue, Fab1, in mammalian cells should rescue the vacuolation phenotype induced by the inhibitor.[1]
By employing a combination of these biochemical and cell-based assays, researchers can confidently confirm the on-target inhibition of PIKfyve by this compound and proceed to investigate its downstream cellular consequences.
References
- 1. embopress.org [embopress.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
Comparative Analysis of PIKfyve Inhibitors on Autophagy Regulation: A Western Blot Perspective
For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecule inhibitors on cellular pathways is paramount. This guide provides a comparative analysis of the PIKfyve inhibitor YM-201636 and its alternatives, focusing on their impact on the PIKfyve signaling pathway as assessed by Western blot analysis. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to aid in the objective evaluation of these compounds.
Introduction to the PIKfyve Pathway and its Inhibition
PIKfyve is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and autophagy by synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). Inhibition of PIKfyve disrupts these processes, leading to the formation of large cytoplasmic vacuoles and modulation of autophagy, a cellular recycling mechanism. This has made PIKfyve an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.
This compound is a potent and selective inhibitor of PIKfyve. Its application in research has been instrumental in elucidating the cellular functions of this kinase. However, a range of alternative PIKfyve inhibitors, such as Apilimod and Vacuolin-1, have also been developed, each with potentially distinct cellular effects. This guide focuses on comparing the performance of these inhibitors by examining their impact on the autophagy marker protein, Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), as measured by Western blot analysis. An increase in LC3-II levels is a hallmark of autophagy induction or blockade of autophagic flux.
Comparative Western Blot Analysis of PIKfyve Inhibitors
The following table summarizes quantitative data from representative studies that have utilized Western blot analysis to assess the effects of this compound and its alternatives on LC3-II protein levels. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented here is a compilation from different sources. The fold change in LC3-II levels is typically normalized to a loading control (e.g., GAPDH or β-actin) and compared to a vehicle-treated control.
| Inhibitor | Cell Line | Concentration | Treatment Time | Fold Change in LC3-II (relative to control) | Reference |
| This compound | HeLa | 800 nM | 24 h | Significant increase in Rab7 and Lamp2 | [1] |
| Apilimod | PC-3 | 0.5 µM | 18-19 h | Strong up-regulation of LC3-II in exosomal fractions | [2] |
| Apilimod | DU145 | 300 nM | 24 h | Increased LC3 lipidation | [3] |
| WX8 (Vacuolin-1 analog) | U2OS | 0.1-0.5 µM | 24 h | Concentration-dependent increase in LC3-II | [4] |
| ESK981 | Prostate Cancer Cell Lines | Varies | 24 h | Dose-dependent increase in LC3 lipidation | [3] |
| PIK5-12d (Degrader) | VCaP | 300 nM | 72 h (after washout) | Significant increase in LC3A/B | [5] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting Western blot data. Below is a generalized protocol for the detection of LC3-II by Western blot, based on common practices in the cited literature.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the PIKfyve inhibitor (this compound, Apilimod, Vacuolin-1, etc.) at the desired concentration and for the specified duration. Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for LC3 (recognizing both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
6. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II band intensity to the intensity of a loading control protein (e.g., GAPDH or β-actin).
Visualizing the PIKfyve Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The PIKfyve signaling pathway and points of inhibition.
Caption: A generalized workflow for Western blot analysis of LC3-II.
Caption: Logical flow for comparing PIKfyve inhibitors via Western blot.
Conclusion
The analysis of LC3-II levels by Western blot is a critical tool for assessing the impact of PIKfyve inhibitors on autophagy. While this compound is a well-established inhibitor, alternatives like Apilimod and Vacuolin-1 demonstrate comparable or, in some contexts, more potent effects on autophagy markers. The choice of inhibitor for a particular research application should be guided by the specific cellular context, the desired potency, and a thorough review of the comparative literature. The data and protocols presented in this guide offer a foundational resource for making such informed decisions in the fields of cell biology and drug discovery. Further head-to-head comparative studies are warranted to provide a more definitive ranking of the efficacy of these valuable research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. PIKfyve inhibition increases exosome release and induces secretory autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
YM-201636 in the Landscape of PI3K/Akt/mTOR Pathway Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. While numerous inhibitors targeting different nodes of this pathway, such as PI3K, Akt, and mTOR, have been developed, emerging strategies also explore alternative targets that modulate this pathway's activity. This guide provides a comparative overview of YM-201636, a selective inhibitor of PIKfyve, alongside established inhibitors of the PI3K/Akt/mTOR pathway: Alpelisib (PI3K inhibitor), Ipatasertib (Akt inhibitor), and Everolimus (mTOR inhibitor).
This comparison aims to provide an objective look at their mechanisms of action, target selectivity, and reported effects, supported by experimental data. It is important to note that the presented data is compiled from various studies and direct head-to-head comparisons in the same experimental models are limited. Therefore, direct comparison of quantitative values such as IC50 should be interpreted with caution.
The PI3K/Akt/mTOR Signaling Pathway and Inhibitor Targets
The PI3K/Akt/mTOR pathway is a complex network of proteins that transmit signals from cell surface receptors to downstream effectors, ultimately controlling a multitude of cellular processes. The following diagram illustrates the canonical pathway and the points of intervention for the inhibitors discussed in this guide.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Inhibitor Profiles and Performance Data
This section details the mechanism of action and available experimental data for each inhibitor.
This compound: A PIKfyve Inhibitor
This compound is a potent and selective inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). PI(3,5)P2 is a key regulator of endosomal and lysosomal trafficking. While not a direct inhibitor of the canonical PI3K/Akt/mTOR pathway, PIKfyve inhibition can impact this pathway, for instance, through the modulation of mTORC1 activity.
Alpelisib (BYL719): A PI3Kα-Specific Inhibitor
Alpelisib is an orally bioavailable, potent, and selective inhibitor of the p110α catalytic subunit of PI3K. Mutations in the PIK3CA gene, which encodes p110α, are common in many cancers, leading to constitutive activation of the PI3K pathway. Alpelisib is approved for the treatment of certain types of breast cancer with PIK3CA mutations.
Ipatasertib (GDC-0068): A Pan-Akt Inhibitor
Ipatasertib is an ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). Akt is a central node in the PI3K pathway, and its inhibition blocks downstream signaling to mTORC1 and other effectors involved in cell survival and proliferation.
Everolimus (RAD001): an mTORC1 Inhibitor
Everolimus is an allosteric inhibitor of mTOR complex 1 (mTORC1). It belongs to the class of drugs known as rapalogs. By inhibiting mTORC1, everolimus blocks the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell cycle arrest.
Quantitative Data Summary
The following table summarizes the key quantitative data for the discussed inhibitors.
| Inhibitor | Primary Target | IC50 (Primary Target) | Off-Target(s) of Note | Reported Cellular Effects |
| This compound | PIKfyve | 33 nM | p110α (IC50 = 3.3 µM) | Inhibition of endosomal trafficking, induction of autophagy, decreased cell viability |
| Alpelisib | PI3Kα | ~5 nM | - | Inhibition of cell proliferation, induction of apoptosis |
| Ipatasertib | Pan-Akt (Akt1/2/3) | Akt1: 5 nM; Akt2: 18 nM; Akt3: 8 nM | - | Inhibition of cell proliferation, induction of G1 cell cycle arrest |
| Everolimus | mTORC1 | ~1-5 nM | - | Inhibition of cell proliferation, induction of G1 cell cycle arrest and autophagy |
Disclaimer: The IC50 values presented are from various sources and different assay conditions. A direct comparison of these values may not accurately reflect the relative potencies of the inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Kinase Assay (for PIKfyve)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer.
-
Dilute the active PIKfyve enzyme to the desired concentration in Kinase Buffer.
-
Prepare the substrate solution containing PI(3)P and phosphatidylserine (PS) in a lipid dilution buffer.
-
Prepare a 2X ATP solution in Kinase Buffer.
-
Prepare the inhibitor stock solutions in DMSO and dilute to desired concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the diluted PIKfyve enzyme solution to each well.
-
Add 5 µL of the substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for Phosphorylated Proteins (p-Akt, p-S6K)
This protocol provides a general guideline for detecting phosphorylated signaling proteins.
-
Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with inhibitors for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Cell Viability Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitors or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assay Procedure (XTT):
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the soluble formazan product at 450-500 nm with a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
Concluding Remarks
This compound represents a distinct approach to modulating the PI3K/Akt/mTOR signaling network by targeting the lipid kinase PIKfyve, which plays a crucial role in endolysosomal trafficking. This contrasts with the direct inhibition of core pathway components by Alpelisib, Ipatasertib, and Everolimus. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or the molecular profile of the disease. While direct comparative data is scarce, this guide provides a foundational understanding of these different inhibitory mechanisms and their reported effects, empowering researchers to make informed decisions for their studies. Further research involving direct head-to-head comparisons will be invaluable in elucidating the nuanced roles and potential synergistic effects of targeting different regulatory nodes of this critical signaling pathway.
Phenotypic comparison of YM-201636 and PIKfyve knockdown
A Comparative Guide for Researchers
This guide provides a detailed comparison of the phenotypic effects of the small molecule inhibitor YM-201636 and genetic knockdown of PIKfyve, a lipid kinase crucial for endosomal trafficking and lysosomal homeostasis. Both interventions target the function of PIKfyve, which synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid.[1][2] This guide is intended for researchers, scientists, and drug development professionals investigating the cellular roles of PIKfyve and the therapeutic potential of its inhibition.
Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of PIKfyve.[1][3] It acts by directly binding to the kinase and inhibiting its enzymatic activity, thereby preventing the synthesis of PtdIns(3,5)P2.[1][4]
PIKfyve knockdown , typically achieved through techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), reduces the cellular levels of PIKfyve protein.[5] This depletion of the enzyme leads to a corresponding decrease in PtdIns(3,5)P2 production.
Crucially, studies have shown that treatment with this compound phenotypically mimics the effects of PIKfyve knockdown, indicating that the primary target of this compound's cellular activity is indeed PIKfyve.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibition of PIKfyve by this compound and the consequences of its functional loss.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| PIKfyve | 33 nM | [1][3] |
| p110α (Class IA PI3K) | 3.3 µM | [1][3] |
| Fab1 (yeast orthologue) | >5 µM | [1][3] |
Table 2: Cellular Effects of PIKfyve Inhibition
| Parameter | This compound Treatment | PIKfyve Knockdown | Reference |
| PtdIns(3,5)P2 Production | ~80% decrease (at 800 nM) | Significant reduction | [3] |
| Retroviral Budding | ~80% reduction (at 800 nM) | Not explicitly quantified | [3] |
| Insulin-activated Glucose Uptake (3T3L1 adipocytes) | IC50 of 54 nM | Not explicitly quantified | [3][4] |
| Neuronal Survival (primary hippocampal neurons) | ~50% reduction after 24h (at 1 µM) | Not explicitly quantified | [7][8] |
Phenotypic Comparison
The most striking and commonly reported phenotype for both this compound treatment and PIKfyve knockdown is the formation of large cytoplasmic vacuoles.[2][7][9] These vacuoles are derived from late endosomes and lysosomes and are a direct consequence of disrupted endosomal trafficking and lysosomal homeostasis due to the depletion of PtdIns(3,5)P2.[2][10]
| Phenotype | This compound | PIKfyve Knockdown | Common Mechanism |
| Cytoplasmic Vacuolation | Induces formation of large, swollen vesicles.[6] | Causes similar extensive vesicle swelling.[6] | Disruption of endosome maturation and lysosome fission/fusion.[2] |
| Endosomal Trafficking | Reversibly impairs endosomal sorting and transport.[3] | Leads to defects in endocytic recycling and trafficking to lysosomes.[2] | Blockade of PtdIns(3,5)P2-dependent trafficking steps. |
| Autophagy | Dysregulates autophagy, leading to accumulation of autophagosomes.[7][8] | Blocks autophagic flux.[5] | Impaired fusion of autophagosomes with lysosomes. |
| Cell Viability | Can induce apoptosis-independent cell death in some cell types, such as neurons.[7][8] | Suppresses cell proliferation.[5] | Varies depending on cell type and context. |
| Retroviral Budding | Significantly reduces the budding of retroviruses.[3] | Not as extensively studied, but expected to have a similar effect. | Interference with the endosomal sorting complex required for transport (ESCRT) machinery.[3] |
Signaling Pathways and Experimental Workflows
PIKfyve Signaling Pathway
The following diagram illustrates the central role of PIKfyve in the synthesis of PtdIns(3,5)P2 and its downstream effects on endo-lysosomal pathways.
Caption: PIKfyve synthesizes PtdIns(3,5)P2 from PI(3)P, regulating key cellular pathways.
Experimental Workflow for Comparing this compound and PIKfyve Knockdown
This diagram outlines a typical experimental workflow to compare the phenotypic effects of this compound and PIKfyve knockdown.
Caption: Workflow for comparing this compound and PIKfyve knockdown effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used, including NIH3T3, HeLa, or specific cell types relevant to the research question (e.g., primary neurons, cancer cell lines).[11][12]
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with the desired final concentration of this compound (e.g., 100 nM - 1 µM) for the specified duration.[7][8] A vehicle control (DMSO) is run in parallel.
-
PIKfyve siRNA Transfection: Cells are transfected with siRNA oligonucleotides targeting PIKfyve using a suitable transfection reagent according to the manufacturer's protocol. A non-targeting or scrambled siRNA is used as a negative control. The efficiency of knockdown should be verified by Western blotting or qRT-PCR.[13]
Analysis of Cytoplasmic Vacuolation
-
Phase-Contrast Microscopy: Live or fixed cells are imaged using a phase-contrast microscope to observe the formation of cytoplasmic vacuoles. Time-lapse imaging can be used to monitor the dynamics of vacuole formation and reversal after drug washout.[6]
-
Quantification: The number and size of vacuoles per cell can be quantified using image analysis software.
Western Blotting for Autophagy Marker LC3-II
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against LC3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an appropriate detection reagent. The ratio of LC3-II to LC3-I or the loading control is quantified.[12]
Endocytic Trafficking Assay
-
Marker Internalization: Cells are incubated with a fluorescently labeled endocytic tracer (e.g., fluorescent dextran, EGF, or transferrin) for a defined period.
-
Chase Period: The cells are washed and incubated in marker-free medium for different chase times to follow the trafficking of the marker through the endosomal pathway.
-
Imaging: The localization of the fluorescent marker within the cells is visualized by fluorescence microscopy. Colocalization with endosomal or lysosomal markers can be assessed by immunofluorescence.
-
Quantification: The intensity and distribution of the fluorescent signal in different compartments are quantified using image analysis software.
Conclusion
Both the pharmacological inhibition of PIKfyve with this compound and its genetic knockdown result in remarkably similar and profound cellular phenotypes, most notably the formation of large cytoplasmic vacuoles and disruption of endosomal and autophagic pathways. This consistency underscores the specificity of this compound for PIKfyve and validates its use as a powerful tool to acutely probe the functions of this essential lipid kinase. The choice between using this compound and PIKfyve knockdown will depend on the specific experimental goals, with the small molecule inhibitor offering the advantage of acute and reversible inhibition, while genetic knockdown provides a means for longer-term and potentially more complete loss of function.
References
- 1. embopress.org [embopress.org]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PIKfyve by this compound Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]
- 9. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 10. PIKfyve regulates vacuole maturation and nutrient recovery following engulfment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
Control Experiments for YM-201636 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-201636, a potent and selective inhibitor of PIKfyve kinase, with other relevant compounds. It includes detailed experimental protocols for essential control experiments to validate its mechanism of action and cellular effects. The information is intended to assist researchers in designing robust experiments and interpreting data when using this compound.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns(5)P).[1][2][3] PIKfyve plays a crucial role in regulating endosomal trafficking, lysosomal homeostasis, and autophagy.[2][4][5] Inhibition of PIKfyve by this compound disrupts these processes, leading to characteristic cellular phenotypes such as the formation of large cytoplasmic vacuoles and impaired endosome maturation.[3][6] Understanding the precise cellular consequences of this compound treatment is paramount for its application in research and potential therapeutic development.
Comparison of PIKfyve Inhibitors
To aid in the selection of appropriate tool compounds and to contextualize the effects of this compound, the following table summarizes key quantitative data for this compound and a common alternative, apilimod.
| Inhibitor | Target | IC₅₀ (in vitro) | Cellular Effects & Notes | Key References |
| This compound | PIKfyve | 33 nM | Potent and selective PIKfyve inhibitor. Also inhibits p110α at a much higher concentration (IC₅₀ = 3.3 µM). Induces prominent cytoplasmic vacuolation. Affects endosomal trafficking and autophagy. | [1][3][7] |
| p110α | 3.3 µM | ~100-fold less potent against p110α compared to PIKfyve. | [3][7] | |
| Apilimod | PIKfyve | ~14 nM | Potent and highly selective PIKfyve inhibitor. Also characterized as an inhibitor of IL-12/IL-23 production. Induces similar vacuolation phenotype to this compound. | [8][9] |
| IL-12/IL-23 | ~1-2 nM | Potent inhibitor of cytokine production in various cell types. | [8] |
Key Control Experiments and Detailed Protocols
The following are critical control experiments to perform when studying the effects of this compound. These protocols are designed to validate the on-target effects of the inhibitor and to elucidate its functional consequences in a cellular context.
In Vitro PIKfyve Kinase Assay
Objective: To directly assess the inhibitory activity of this compound on PIKfyve kinase in a cell-free system. This is a primary control to confirm the compound's potency and selectivity.
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.05 mM DTT.
-
Add recombinant human PIKfyve enzyme to the reaction buffer.
-
Add the lipid substrate, phosphatidylinositol 3-phosphate (PtdIns(3)P), mixed with phosphatidylserine (PS) as a carrier lipid. Sonicate the lipid mixture briefly before use.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (containing a radioactive γ-³²P or γ-³³P label, or using a non-radioactive ADP-Glo™ format).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20-40 minutes).
-
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a solution of 1 M HCl. Extract the lipids using a chloroform/methanol mixture. Spot the lipid-containing organic phase onto a thin-layer chromatography (TLC) plate and separate the lipids. Detect the radiolabeled PtdIns(3,5)P₂ product by autoradiography and quantify using densitometry.
-
ADP-Glo™ Assay: Terminate the kinase reaction and deplete remaining ATP by adding the ADP-Glo™ Reagent. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Calculate the percentage of PIKfyve activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Measurement of Intracellular PtdIns(3,5)P₂ Levels
Objective: To confirm that this compound inhibits PIKfyve activity within intact cells by measuring the levels of its product, PtdIns(3,5)P₂.
Protocol:
-
Metabolic Labeling:
-
Culture cells to near confluence.
-
Label the cellular phosphoinositide pool by incubating the cells in phosphate-free medium containing [³²P]orthophosphate for several hours.
-
-
Inhibitor Treatment:
-
Treat the labeled cells with various concentrations of this compound or vehicle for a specified time.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract total lipids using an acidified solvent mixture (e.g., chloroform/methanol/HCl).
-
-
Lipid Separation and Detection:
-
Separate the different phosphoinositide species using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
Detect and quantify the amount of radiolabeled PtdIns(3,5)P₂.
-
-
Data Analysis:
-
Normalize the PtdIns(3,5)P₂ levels to the total amount of incorporated radioactivity or to the levels of other, unaffected phosphoinositides.
-
Compare the PtdIns(3,5)P₂ levels in this compound-treated cells to those in vehicle-treated cells.
-
Endosomal Trafficking Assay (EGF Receptor)
Objective: To assess the functional consequence of PIKfyve inhibition on endosomal trafficking, a key cellular process regulated by PtdIns(3,5)P₂. This is often visualized by monitoring the trafficking of the epidermal growth factor (EGF) receptor.
Protocol:
-
Cell Preparation:
-
Plate cells on glass coverslips and serum-starve overnight.
-
-
Inhibitor Pre-treatment:
-
Pre-treat the cells with this compound or vehicle for a short period (e.g., 30-60 minutes).
-
-
Ligand Internalization:
-
Add fluorescently labeled EGF (e.g., Alexa Fluor 488-EGF) to the medium and incubate at 37°C for various time points to allow for internalization.
-
-
Fixation and Staining:
-
At each time point, place the coverslips on ice and wash with ice-cold PBS to stop trafficking.
-
Fix the cells with 4% paraformaldehyde.
-
Optionally, permeabilize the cells and stain for endosomal markers such as EEA1 (early endosomes) or LAMP1 (late endosomes/lysosomes) using specific antibodies.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the colocalization of fluorescent EGF with endosomal markers. In this compound-treated cells, EGF is expected to accumulate in enlarged, aberrant endosomal structures.
-
Autophagy Flux Assay (LC3-II Western Blot)
Objective: To determine the effect of this compound on autophagy, a process closely linked to lysosomal function. This assay measures the accumulation of LC3-II, a marker for autophagosomes.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound or vehicle.
-
For a complete autophagy flux analysis, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final few hours of the experiment. This will block the degradation of autophagosomes and allow for the measurement of autophagosome synthesis.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE on a high-percentage polyacrylamide gel to resolve LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3. Also, probe for a loading control such as GAPDH or β-actin.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity of LC3-II and normalize it to the loading control.
-
An increase in LC3-II levels in the presence of this compound, particularly when lysosomal degradation is blocked, indicates an alteration in the autophagic process.
-
Visualizing Cellular Pathways and Workflows
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. Scholars@Duke publication: Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells. [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Two-pore channel blockade by phosphoinositide kinase inhibitors YM201636 and PI-103 determined by a histidine residue near pore-entrance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
YM-201636: A Comparative Guide to its Cross-reactivity in Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of YM-201636 against its primary target, the lipid kinase PIKfyve, across various species. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in evaluating the utility of this compound for their specific experimental models.
Executive Summary
This compound is a potent and selective inhibitor of mammalian PIKfyve, a crucial enzyme in the regulation of endosomal and lysosomal trafficking through the production of the signaling lipids phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). Experimental data demonstrates that this compound exhibits broad activity across mammalian species, including human and mouse, with reported IC₅₀ values in the low nanomolar range. In contrast, the yeast orthologue of PIKfyve, Fab1, is insensitive to this compound, highlighting the inhibitor's specificity for the mammalian enzyme. This high degree of conservation in activity among mammals is supported by the high sequence identity of PIKfyve across these species.
Cross-reactivity Data
The following table summarizes the in vitro inhibitory activity of this compound against PIKfyve from different species.
| Species | Enzyme/Orthologue | IC₅₀ (nM) | Notes |
| Mammalian | PIKfyve | 33 | General value reported for mammalian PIKfyve.[1][2] |
| Human | PIKfyve | ~30 | Potent and selective inhibition observed.[3] |
| Mouse | PIKfyve | Implied potent activity | This compound is effective in primary mouse hippocampal neurons and NIH3T3 murine cells.[4][5] High (94%) sequence identity with human PIKfyve suggests similar inhibitory activity.[4] |
| Canine | PIKfyve | Implied potent activity | This compound induces effects in Madin-Darby canine kidney (MDCK) cells.[6] |
| Yeast (S. cerevisiae) | Fab1 | >5000 | The yeast orthologue is insensitive to this compound.[6][7] |
PIKfyve Signaling Pathway
The following diagram illustrates the central role of PIKfyve in the phosphoinositide signaling pathway, which is critical for endo-lysosomal function.
Caption: PIKfyve phosphorylates PI(3)P to PI(3,5)P2, a key step in regulating endo-lysosomal functions.
Experimental Protocols
The inhibitory activity of this compound on PIKfyve is typically determined using in vitro kinase assays. Below are generalized protocols based on methods described in the literature.
In Vitro PIKfyve Kinase Assay (Radiometric)
This method measures the incorporation of radiolabeled phosphate from ATP into the lipid substrate.
Materials:
-
Recombinant PIKfyve enzyme
-
Lipid substrate: Phosphatidylinositol 3-phosphate (PI(3)P)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
[γ-³²P]ATP
-
This compound at various concentrations
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PI(3)P substrate, and recombinant PIKfyve enzyme.
-
Add this compound at a range of concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids from the reaction mixture using an organic solvent (e.g., chloroform/methanol).
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Visualize and quantify the radiolabeled lipid products using a phosphorimager.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro PIKfyve Kinase Assay (ADP-Glo™)
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PIKfyve enzyme
-
Lipid substrate: PI(3)P
-
Kinase assay buffer
-
ATP
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Set up the kinase reaction with PIKfyve, PI(3)P, and ATP in the kinase assay buffer.
-
Add this compound at a range of concentrations.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is proportional to the kinase activity. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Two-pore channel blockade by phosphoinositide kinase inhibitors YM201636 and PI-103 determined by a histidine residue near pore-entrance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of PIKfyve by this compound dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
Safety Operating Guide
Proper Disposal of YM-201636: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Waste Characterization and Segregation
All materials that have come into contact with YM-201636 must be treated as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated labware.[1] Proper segregation of waste streams is crucial to prevent dangerous chemical reactions.[2][3]
Key Principles of this compound Waste Management:
-
Treat as Hazardous: Assume all this compound waste is hazardous.
-
Segregate: Do not mix this compound waste with other waste types unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Label Clearly: All waste containers must be accurately and clearly labeled.
-
Secure Storage: Store waste in designated, secure areas.
The following table summarizes the appropriate disposal streams for different types of this compound waste.
| Waste Type | Description | Recommended Disposal Container | Disposal Procedure |
| Solid Waste | Unused or expired this compound powder. | A dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[1] | Collect in a designated container labeled "Hazardous Waste: this compound". |
| Liquid Waste | Solutions containing this compound (e.g., dissolved in DMSO). | A dedicated, leak-proof, and chemically compatible hazardous liquid waste container.[1] | Collect all solutions in a container labeled "Hazardous Waste: this compound in [Solvent Name]". Indicate the approximate concentration. |
| Contaminated Labware (Sharps) | Needles, scalpels, and other sharp objects contaminated with this compound. | A puncture-resistant sharps container specifically designated for hazardous chemical waste.[2][4] | Place directly into the sharps container. Do not recap needles. |
| Contaminated Labware (Non-Sharps) | Pipette tips, microfuge tubes, gloves, and other disposable items. | A designated solid hazardous waste container or a durable, leak-proof bag within a secondary container.[1][5] | Collect in a container labeled "Hazardous Waste: this compound Contaminated Materials". |
| Contaminated Glassware (Reusable) | Beakers, flasks, and other reusable glassware. | N/A | Perform a triple rinse with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected as hazardous liquid waste.[1] The third rinse, if with water, should also be collected as hazardous waste.[1] |
Step-by-Step Disposal Protocol
A systematic approach to waste disposal is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps for the proper disposal of this compound.
Labeling and Storage
Accurate and compliant labeling of hazardous waste containers is a regulatory requirement. All labels should be legible and securely affixed to the container.
Required Information on Hazardous Waste Labels:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The name and contact information of the responsible researcher
-
The accumulation start date (the date the first drop of waste was added)
-
A clear indication of the contents (e.g., "this compound in DMSO," "this compound contaminated pipette tips")
Waste containers should be stored in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from general lab traffic and have secondary containment to control any potential spills.
Decontamination Procedures
For reusable glassware, a triple-rinse procedure is recommended to ensure thorough decontamination.
Institutional Policies and Emergency Procedures
It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as these may include additional requirements.[1] In the event of a spill or exposure, immediately follow your laboratory's established emergency procedures and contact the appropriate safety personnel.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling YM-201636
For researchers, scientists, and drug development professionals, this document provides immediate, essential safety and logistical information for the handling, storage, and disposal of YM-201636. Procedural guidance and experimental protocols are included to ensure safe and effective laboratory use.
Personal Protective Equipment and Safety Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.
| Category | Item | Specifications |
| Eye Protection | Safety glasses | With side shields |
| Hand Protection | Protective gloves | Chemically resistant |
| Body Protection | Laboratory coat | --- |
| Respiratory Protection | --- | Use in a well-ventilated area. If not available, use a NIOSH-approved respirator. |
| Hygiene | --- | Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and stability of this compound.
Handling:
-
Preparation of Stock Solutions: this compound is soluble in DMSO and DMF. For a 10 mg/mL stock solution, dissolve the appropriate amount of this compound in the chosen solvent. For aqueous solutions, a 1:2 solution of DMSO:PBS (pH 7.2) can be used to achieve a concentration of 0.30 mg/mL.[1]
-
Use in Cell Culture: When treating cells, the desired concentration of this compound can be achieved by diluting the stock solution in cell culture media. It is important to ensure thorough mixing to achieve a homogenous solution.
Storage:
-
Long-term Storage: this compound should be stored at -20°C.[1]
-
Stability: The compound is stable for at least four years when stored as recommended.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety office for specific guidelines.
Experimental Protocols
Cell Treatment with this compound for PIKfyve Inhibition Assay
This protocol outlines a general procedure for treating cultured cells with this compound to study its inhibitory effects on PIKfyve.
Materials:
-
Cultured cells (e.g., NIH3T3, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to vortex the solution to ensure it is well-mixed.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, the cells can be washed with PBS and processed for various downstream analyses, such as western blotting, immunofluorescence, or functional assays, to assess the effects of PIKfyve inhibition.
Visualizations
PIKfyve Signaling Pathway Inhibition by this compound
Caption: Inhibition of PIKfyve by this compound blocks the production of PI(3,5)P2, disrupting endosomal trafficking and autophagy.
Experimental Workflow for Handling this compound
Caption: A streamlined workflow for the safe and effective use of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
